Rimonabant-d10hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-WSHLDYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid CB1 receptor antagonist, Rimonabant. Due to the limited availability of specific synthetic protocols and characterization data in publicly accessible literature, this document outlines a plausible synthetic pathway based on established methods for the non-deuterated compound and general principles of deuteration. It also details the expected analytical characterization of the target compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies who are interested in utilizing isotopically labeled compounds like Rimonabant-d10 Hydrochloride.
Introduction
Rimonabant is a selective antagonist of the cannabinoid type 1 (CB1) receptor that was initially developed as an anti-obesity drug.[1][2] It acts as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues, playing a crucial role in appetite regulation and energy balance.[2][3] While Rimonabant demonstrated efficacy in weight reduction and improvement of metabolic parameters, it was withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[2]
Rimonabant-d10 is a deuterated version of Rimonabant, where ten hydrogen atoms on the piperidinyl moiety are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for the quantification of Rimonabant in biological matrices using mass spectrometry-based assays.[4] The incorporation of deuterium can also subtly alter the pharmacokinetic profile of a drug, a concept known as the "deuterium effect," which can be explored in drug metabolism and pharmacokinetic (DMPK) studies.[5]
This guide details a proposed synthetic route and the expected analytical characterization of Rimonabant-d10 Hydrochloride.
Proposed Synthesis of Rimonabant-d10 Hydrochloride
The synthesis of Rimonabant-d10 Hydrochloride can be conceptually divided into two main parts: the synthesis of the deuterated intermediate, 1-aminopiperidine-d10, and its subsequent coupling with the pyrazole carboxylic acid core, followed by salt formation.
Synthesis of 1-Aminopiperidine-d10
A plausible route to 1-aminopiperidine-d10 starts from commercially available piperidine-d11. The synthesis involves the nitrosation of piperidine-d11 followed by reduction to the corresponding hydrazine.
Experimental Protocol:
-
Step 1: Synthesis of 1-Nitrosopiperidine-d10.
-
To a solution of piperidine-d11 (1.0 eq) in water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The mixture is then acidified with hydrochloric acid (2 M) while maintaining the temperature below 10 °C.
-
The reaction is stirred for 1-2 hours at room temperature.
-
The resulting oil is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 1-nitrosopiperidine-d10.
-
-
Step 2: Reduction to 1-Aminopiperidine-d10.
-
The crude 1-nitrosopiperidine-d10 (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran.
-
This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure, and the crude 1-aminopiperidine-d10 can be purified by distillation.
-
Synthesis of Rimonabant-d10 Hydrochloride
The final steps involve the coupling of 1-aminopiperidine-d10 with the pre-synthesized 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, followed by conversion to the hydrochloride salt. The synthesis of the pyrazole core can be achieved through several reported methods.[6][7]
Experimental Protocol:
-
Step 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
-
This intermediate can be synthesized according to literature procedures, for example, by the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with 2,4-dichlorophenylhydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.[7]
-
-
Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride.
-
To a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl2) (1.5 eq) is added.
-
A catalytic amount of dimethylformamide (DMF) is added, and the mixture is heated to reflux for 2-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
-
Step 3: Amide Coupling to form Rimonabant-d10.
-
The crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride is dissolved in a dry, aprotic solvent like dichloromethane.
-
The solution is cooled to 0 °C, and a solution of 1-aminopiperidine-d10 (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude Rimonabant-d10 can be purified by column chromatography on silica gel.
-
-
Step 4: Formation of Rimonabant-d10 Hydrochloride.
-
The purified Rimonabant-d10 is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.
-
The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to afford Rimonabant-d10 Hydrochloride.
-
Synthesis Workflow Diagram:
Caption: Proposed synthetic workflow for Rimonabant-d10 Hydrochloride.
Characterization of Rimonabant-d10 Hydrochloride
The successful synthesis of Rimonabant-d10 Hydrochloride would be confirmed through various analytical techniques.
Physical Properties
| Property | Expected Value |
| Chemical Formula | C₂₂H₁₂D₁₀Cl₄N₄O |
| Molecular Weight | 510.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform and other organic solvents.[3] |
Spectroscopic Data
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the identity and isotopic purity of Rimonabant-d10 Hydrochloride.
-
Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the exact mass of C₂₂H₁₂D₁₀Cl₄N₄O + H⁺. The calculated m/z for the most abundant isotopologue would be approximately 511.1. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of non-deuterated Rimonabant, with key fragments showing a mass shift of +10 Da if they retain the piperidinyl-d10 moiety. For example, a common fragment of Rimonabant is the pyrazole core after cleavage of the amide bond. In Rimonabant-d10, the fragment corresponding to the piperidinyl-d10 amine would be observed at a higher m/z compared to the non-deuterated analog.
Experimental Protocol for LC-MS/MS Analysis:
-
Chromatography: Reverse-phase HPLC using a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for quantification, or full scan mode for identification.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR: The ¹H NMR spectrum of Rimonabant-d10 Hydrochloride will be significantly different from that of Rimonabant. The signals corresponding to the ten protons on the piperidine ring will be absent. The remaining signals for the aromatic protons and the methyl group on the pyrazole ring will be present at their characteristic chemical shifts.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 22 carbon atoms. The signals for the carbon atoms of the piperidinyl-d10 ring will be observed, but they will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their signal intensity will be lower.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum would show a broad signal in the aliphatic region, confirming the presence of deuterium on the piperidine ring.
Experimental Protocol for NMR Analysis:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Standard ¹H, ¹³C, and optionally ²H NMR spectra. 2D NMR techniques like COSY and HSQC could be used to aid in the assignment of the non-deuterated protons.
Purity Analysis
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for HPLC Analysis:
-
Column: A C18 reverse-phase column.[8]
-
Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[8]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 215 nm).[8]
-
Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Expected Results for Rimonabant-d10 Hydrochloride |
| Mass Spectrometry (MS) | [M+H]⁺: ~511.1 m/z. Isotopic pattern characteristic of 3 chlorine atoms. Fragmentation shows a +10 Da shift for fragments containing the piperidinyl-d10 group. |
| ¹H NMR | Absence of signals for the 10 protons on the piperidine ring. Presence of signals for aromatic protons and the methyl group. |
| ¹³C NMR | Signals for all 22 carbons. Carbons of the piperidinyl-d10 ring will show coupling to deuterium. |
| HPLC | A single major peak indicating high purity (>98%). |
Mechanism of Action and Signaling Pathway
Rimonabant, and by extension its deuterated analog, exerts its effects primarily through the blockade of the CB1 receptor.[2][9] The endocannabinoid system, which includes the CB1 receptor and its endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), is a key regulator of appetite, energy homeostasis, and reward pathways.[3]
Signaling Pathway Diagram:
Caption: Mechanism of action of Rimonabant at the CB1 receptor.
By acting as an inverse agonist, Rimonabant not only blocks the receptor but also reduces its basal level of activity.[10] This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss.[9] Furthermore, Rimonabant has been shown to have direct effects on peripheral tissues like adipose tissue and the liver, improving glucose and lipid metabolism.[9]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of Rimonabant-d10 Hydrochloride. While the lack of publicly available, specific protocols necessitates a reliance on established chemical principles and analogous reactions, the outlined methodologies offer a robust starting point for researchers. The characterization data provided, including expected spectroscopic and chromatographic profiles, will aid in the verification of the synthesized compound. Rimonabant-d10 Hydrochloride remains a crucial tool for quantitative bioanalysis and for studies aimed at understanding the metabolism and pharmacokinetics of Rimonabant.
Disclaimer: The synthetic protocols described in this document are proposed based on existing literature for the non-deuterated compound and general chemical knowledge. These procedures have not been independently validated and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rimonabant-d10 - Applications - CAT N°: 9001821 [bertin-bioreagent.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Piperidine (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-1058-1 [isotope.com]
A Comprehensive Technical Guide to Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of Rimonabant-d10 Hydrochloride, a deuterated analog of the selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist, Rimonabant. It is primarily utilized as an internal standard for the precise quantification of Rimonabant in various biological matrices using mass spectrometry. This guide covers its core physicochemical properties, key quantitative data including receptor binding affinities and pharmacokinetic parameters, its mechanism of action through the CB1 receptor signaling pathway, and detailed experimental protocols for its scientific application.
Core Physicochemical Properties
Rimonabant-d10 Hydrochloride is a stable, isotopically labeled form of Rimonabant Hydrochloride. The strategic replacement of ten hydrogen atoms with deuterium provides a distinct mass signature, making it an ideal internal standard for analytical studies.
| Property | Value | Citation |
| Chemical Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride | [1] |
| CAS Number | 1044909-61-6 | [2][3] |
| Molecular Formula | C₂₂H₁₁D₁₀Cl₃N₄O·HCl | [1][4] |
| Molecular Weight | 510.31 g/mol | [1][2][4] |
Note on CAS Number: While 1044909-61-6 is the most frequently cited CAS number for the hydrochloride salt, the unlabeled hydrochloride form is registered under 158681-13-1[1][5][6]. The free base deuterated form, Rimonabant-d10, is listed under CAS 929221-88-5.
Quantitative Data Summary
The following tables summarize key quantitative data for the non-deuterated form, Rimonabant, which is essential for understanding the biological context in which the deuterated standard is used.
Table 2.1: Receptor Binding Affinity and Selectivity
Rimonabant is a highly potent and selective antagonist for the CB1 receptor.
| Parameter | Receptor | Value (nM) | Citation |
| Binding Affinity (Kᵢ) | Cannabinoid CB1 | 1.8 - 5.6 | [7][8] |
| Binding Affinity (Kᵢ) | Cannabinoid CB2 | >1,000 | [8] |
Table 2.2: In Vivo Efficacy in Murine Models
| Assay | Agonist Challenged | Endpoint | ED₅₀ (mg/kg, i.p.) | Citation |
| Hypothermia | (+)-WIN 55,212-2 | Prevention of body temperature decrease | 0.28 | [8] |
| Antinociception | (+)-WIN 55,212-2 | Prevention of increased tail-flick latency | 1.62 | [8] |
Table 2.3: Pharmacokinetic Profile of Rimonabant (Oral Administration)
| Parameter | Subject | Value | Citation |
| Time to Max Plasma Conc. (Tₘₐₓ) | Healthy Subjects | ~2 hours | [9] |
| Terminal Half-Life (t₁/₂) | Healthy, Non-obese | 6 - 9 days | [9] |
| Terminal Half-Life (t₁/₂) | Obese Subjects | 16 days | [9] |
| Time to Steady State | Non-obese Subjects | 13 days | [9] |
| Time to Steady State | Obese Subjects | 25 days | [9] |
Mechanism of Action and Signaling Pathway
Rimonabant functions as an antagonist and inverse agonist at the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and various peripheral tissues. As a member of the Gᵢ/Gₒ family of GPCRs, CB1 receptor activation by an agonist (like an endocannabinoid) initiates several downstream signaling cascades. Rimonabant blocks these actions and can independently suppress the receptor's basal activity.
The primary signaling pathway involves:
-
G-Protein Modulation : Agonist binding to the CB1 receptor activates the associated Gᵢ/Gₒ protein. Rimonabant prevents this activation.
-
Adenylyl Cyclase Inhibition : The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Rimonabant blocks this inhibition.[2][3]
-
Ion Channel Regulation : The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated N- and P/Q-type calcium (Ca²⁺) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced neurotransmitter release. Rimonabant prevents these effects.[3][10]
-
MAPK Pathway : The CB1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and survival.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate application and interpretation of results using Rimonabant-d10 Hydrochloride. The following protocols are based on established assays for CB1 receptor antagonists.
Protocol 4.1: In Vitro Endothelial Tube Formation Assay
This assay assesses the effect of CB1 receptor blockade on angiogenesis.
-
Objective: To determine if CB1 antagonism inhibits the formation of capillary-like structures by endothelial cells in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix
-
48-well cell culture plates
-
M199 medium (or other suitable endothelial cell medium)
-
Basic Fibroblast Growth Factor (bFGF)
-
Rimonabant
-
Vehicle control (e.g., DMSO)
-
Inverted phase-contrast microscope with camera
-
-
Methodology:
-
Thaw Matrigel on ice overnight. Pipette 230 µL of cold Matrigel into each well of a pre-chilled 48-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend in M199 medium. Pre-incubate the cells with the desired concentration of Rimonabant (e.g., 0.3 µM) or vehicle for 30 minutes at 37°C.[6]
-
Seed 1 x 10⁴ cells in 250 µL of medium onto the surface of the solidified Matrigel.[6]
-
Stimulate the cells with a pro-angiogenic factor, such as bFGF (10 ng/mL), to induce tube formation.[6]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 hours.[6]
-
Examine and photograph the formation of capillary-like tube networks using an inverted microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area using imaging software (e.g., ImageJ). Compare the results from Rimonabant-treated wells to vehicle-treated controls.
Protocol 4.2: CB1 Receptor Functional Assay (Membrane Potential)
This assay measures the functional consequence of CB1 receptor activation and blockade by monitoring changes in cell membrane potential.
-
Objective: To quantify the efficacy of CB1 receptor ligands by measuring agonist-induced hyperpolarization and its blockade by an antagonist.
-
Materials:
-
AtT-20 cells stably expressing human CB1 receptors.
-
Fluorescence-based membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
CB1 receptor agonist (e.g., CP55940).
-
Rimonabant.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Plate the AtT-20-hCB1 cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of Rimonabant for a defined period before adding the agonist.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the CB1 agonist (e.g., CP55940) to the wells and immediately begin recording the fluorescence change over time. The agonist will cause hyperpolarization, resulting in a change in fluorescence.[11]
-
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot the agonist dose-response curve in the absence and presence of the antagonist (Rimonabant). The rightward shift of the agonist curve caused by Rimonabant can be used to calculate its antagonist affinity (pA₂ or Kₑ).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Rimonabant-d10 hydrochloride | CAS#:1044909-61-6 | Chemsrc [chemsrc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Stability of Rimonabant-d10 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. The strategic placement of ten deuterium atoms on the piperidine ring enhances its utility as an internal standard in quantitative bioanalysis by mass spectrometry. Understanding the stability of this isotopic label is critical for ensuring data accuracy and integrity in preclinical and clinical research.
This document outlines the core principles of deuterated compound stability, presents available quantitative data, and provides detailed, best-practice experimental protocols for assessing the stability of Rimonabant-d10 Hydrochloride under various stress conditions.
Core Principles of Deuterium Labeling Stability
The stability of a deuterated compound is influenced by both the intrinsic properties of the molecule and external environmental factors. The primary principle underpinning the enhanced stability of many deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and possesses a lower ground-state energy than a carbon-hydrogen (C-H) bond.[1] This increased bond strength means more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including metabolic degradation and certain chemical degradation pathways.[1]
For Rimonabant-d10, the deuterium atoms are located on the piperidine ring, a region that could be susceptible to enzymatic oxidation in vivo. The KIE is expected to slow down the metabolism at this site, making Rimonabant-d10 a stable internal standard when used in pharmacokinetic studies.
However, like its non-deuterated counterpart, Rimonabant-d10 Hydrochloride is susceptible to degradation under various environmental conditions such as temperature, light, and humidity.[1] The piperidine ring itself, while generally stable, can be susceptible to oxidation, especially in the presence of catalysts like metal ions.[2] Therefore, proper storage and handling are crucial.
Quantitative Stability Data
Specific, publicly available quantitative stability data for Rimonabant-d10 Hydrochloride under forced degradation conditions is limited. However, long-term storage stability has been established by commercial suppliers.
| Parameter | Storage Condition | Stability | Data Source |
| Long-Term Stability | -20°C | ≥ 4 years | --INVALID-LINK-- |
This data indicates that when stored under protected, frozen conditions, the compound is chemically stable for an extended period. Stability in solution or under stress conditions must be experimentally determined.
Experimental Protocols for Stability Assessment
To ensure the integrity of Rimonabant-d10 Hydrochloride in various experimental settings, a comprehensive stability assessment is recommended. This involves subjecting the compound to forced degradation conditions as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B).[3][4]
A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is essential for these studies. This method must be able to separate the intact Rimonabant-d10 from any potential degradation products and monitor for any loss of the deuterium label (H/D exchange).
Stability-Indicating LC-MS/MS Method Development
Objective: To develop a quantitative method to separate and quantify Rimonabant-d10 and its potential degradation products, and to monitor the integrity of the deuterium label.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution should be developed to ensure separation of the parent compound from more polar or less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) and mass spectrometry.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Rimonabant-d10: Monitor the transition from the parent ion to a specific product ion.
-
MRM Transition for Rimonabant (non-deuterated): Monitor the corresponding transition for the non-deuterated analog to detect any complete loss of deuterium.
-
Additional MRM Transitions: Monitor for potential degradation products and for partially deuterated species (e.g., d9, d8, etc.) to assess H/D back-exchange.[5]
-
-
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[3][6]
-
Sample Preparation: Prepare solutions of Rimonabant-d10 Hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). A control sample should be stored under normal conditions (-20°C, protected from light).
-
Hydrolytic Degradation:
-
Acidic Conditions: Add 0.1 M HCl to the sample solution.
-
Basic Conditions: Add 0.1 M NaOH to the sample solution.
-
Neutral Conditions: Add water to the sample solution.
-
Procedure: Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Analyze at appropriate time points.
-
-
Oxidative Degradation:
-
Reagent: 3% hydrogen peroxide (H₂O₂).
-
Procedure: Add H₂O₂ to the sample solution and incubate at room temperature for a defined period. Analyze at appropriate time points.
-
-
Photolytic Degradation:
-
Procedure: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Analyze at appropriate time points.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Potential Stability Concerns
This diagram illustrates the logical relationship between environmental factors and potential degradation pathways for Rimonabant-d10, focusing on the integrity of the deuterated piperidine ring.
Conclusion
Rimonabant-d10 Hydrochloride is a stable molecule when stored under appropriate long-term conditions (-20°C). The deuterium labels on the piperidine ring are not expected to be labile under normal analytical conditions due to the strength of the C-D bond. However, to ensure the highest data quality, researchers should be aware of potential degradation under harsh environmental or experimental conditions. It is recommended to perform stability checks, particularly when the compound is stored in solution for extended periods or exposed to elevated temperatures or pH extremes. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment of Rimonabant-d10 Hydrochloride, ensuring its reliable use as an internal standard in demanding bioanalytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
Unraveling the Structural Nuances: A Technical Guide to Rimonabant and Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparative analysis of the structural and physicochemical properties of Rimonabant and its deuterated analog, Rimonabant-d10 Hydrochloride. This document is intended to serve as a comprehensive resource, offering precise data, diagrammatic representations of structural differences and biological pathways, and relevant experimental context.
Core Structural Comparison
Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist.[1] Its deuterated counterpart, Rimonabant-d10 Hydrochloride, is a labeled internal standard frequently employed in pharmacokinetic and metabolic studies to ensure accurate quantification of Rimonabant in biological matrices. The fundamental structural difference lies in the isotopic substitution of hydrogen with deuterium.
In Rimonabant-d10 Hydrochloride, ten hydrogen atoms on the piperidinyl group are replaced by deuterium atoms.[2] This isotopic labeling minimally alters the chemical properties of the molecule but significantly increases its mass, allowing for its differentiation from the non-labeled Rimonabant in mass spectrometry-based analyses.
The following diagram illustrates the precise locations of the deuterium substitution.
Physicochemical Data Comparison
The isotopic labeling of Rimonabant-d10 Hydrochloride results in a predictable increase in its molecular weight. The table below summarizes the key quantitative differences between Rimonabant, its hydrochloride salt, and its deuterated hydrochloride salt form.
| Property | Rimonabant | Rimonabant Hydrochloride | Rimonabant-d10 Hydrochloride |
| Chemical Formula | C₂₂H₂₁Cl₃N₄O[3][4] | C₂₂H₂₂Cl₄N₄O[5] | C₂₂H₁₁D₁₀Cl₃N₄O·HCl[2] |
| Average Molecular Weight | 463.787 g/mol [3] | 500.25 g/mol [5] | 510.31 g/mol [2] |
| Monoisotopic Molecular Weight | 462.078094435 g/mol [3] | 498.0547721 g/mol [5] | Not available |
| Key Structural Feature | Unlabeled piperidinyl group | Hydrochloride salt of Rimonabant | Piperidinyl group labeled with 10 deuterium atoms[2] |
Mechanism of Action and Signaling Pathway
Rimonabant functions as an inverse agonist and antagonist at the cannabinoid receptor type 1 (CB1). These receptors are predominantly expressed in the central nervous system and peripheral tissues, including adipose tissue, liver, and muscle.[1] By blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), Rimonabant modulates signaling pathways involved in appetite regulation, energy balance, and metabolism.[1][6] The blockade of CB1 receptors leads to a decrease in appetite and can influence lipid and glucose metabolism.[6]
The simplified signaling pathway below illustrates the mechanism of action of Rimonabant.
Experimental Protocols
General Synthesis of Rimonabant Hydrochloride
A common synthetic route for Rimonabant hydrochloride starts with 4-chloropropiophenone.[7][8][9] The process generally follows these key transformations:
-
Acylation: 4-chloropropiophenone is reacted with an acylating agent like ethyl oxalyl chloride to form a β-diketo ester intermediate.
-
Hydrazone Formation and Cyclization: The intermediate is then reacted with 2,4-dichlorophenylhydrazine, leading to the formation of a hydrazone which subsequently undergoes cyclization to form the pyrazole core of the molecule.
-
Hydrolysis: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid.
-
Amidation: The carboxylic acid is activated and then reacted with N-aminopiperidine to form the amide bond.
-
Salt Formation: The final compound is treated with hydrochloric acid to yield Rimonabant hydrochloride.
The synthesis of Rimonabant-d10 Hydrochloride would follow a similar pathway, with the key difference being the use of a deuterated N-aminopiperidine (N-aminopiperidine-d10) in the amidation step.
Experimental Workflow for Bioanalytical Quantification
The primary application of Rimonabant-d10 Hydrochloride is as an internal standard in quantitative bioanalysis. The following workflow outlines its use in a typical liquid chromatography-mass spectrometry (LC-MS) experiment.
Conclusion
The structural distinction between Rimonabant and Rimonabant-d10 Hydrochloride is the specific isotopic labeling of the piperidinyl moiety with ten deuterium atoms. This modification, while having a negligible impact on the compound's chemical reactivity and biological activity, is critical for its role as an internal standard in bioanalytical assays. The increased mass of the deuterated form allows for clear differentiation from the unlabeled analyte via mass spectrometry, ensuring high accuracy and precision in pharmacokinetic and metabolic studies. Understanding these structural and functional differences is paramount for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Human Metabolome Database: Showing metabocard for Rimonabant (HMDB0015623) [hmdb.ca]
- 4. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis of rimonabant - Nanjing Tech University [pure.njtech.edu.cn:443]
Commercial Suppliers and Technical Guide for Rimonabant-d10 Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rimonabant-d10 Hydrochloride, a deuterated analog of the selective cannabinoid CB1 receptor antagonist, Rimonabant. This document is intended for research purposes and outlines commercial sources, technical specifications, mechanism of action, and relevant experimental protocols.
Commercial Suppliers of Rimonabant-d10 Hydrochloride
Rimonabant-d10 Hydrochloride is available from several commercial suppliers for research applications. The deuterated form is often utilized as an internal standard in quantitative analyses, such as mass spectrometry, for the accurate measurement of Rimonabant.[1][2] Below is a summary of offerings from prominent suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| MedChemExpress | HY-14137S | 1044909-61-6 | C₂₂H₁₂D₁₀Cl₄N₄O | 510.31 | Not specified | Deuterium labeled Rimonabant hydrochloride.[3] |
| Santa Cruz Biotechnology | sc-217849 | 158681-13-1 (unlabeled) | C₂₂H₁₁D₁₀Cl₃N₄O·HCl | 510.31 | Not specified | Deuterium labeled salt form of the selective CB1 receptor inverse agonist.[4] |
| Coompo Research Chemicals | C255707 | 1044909-61-6 | C₂₂H₁₂D₁₀Cl₄N₄O | 510.31 | 98% | Labeled Rimonabant.[5] |
| Cayman Chemical | 9001821 | 929221-88-5 | C₂₂H₁₁Cl₃D₁₀N₄O | 473.8 | ≥99% deuterated forms (d₁-d₁₀); ≤1% d₀ | Intended for use as an internal standard for the quantification of rimonabant by GC- or LC-MS.[6] |
| Veeprho | DVE001860 | 1044909-61-6 | Not specified | Not specified | Not specified | Rimonabant-D10 (HCl Salt).[7] |
Mechanism of Action: A Selective CB1 Receptor Antagonist
Rimonabant is a well-characterized selective antagonist and inverse agonist of the central cannabinoid receptor 1 (CB1).[8] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral tissues, playing a crucial role in the regulation of appetite, energy metabolism, and mood.
The endocannabinoid system, which includes endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), and the CB1 receptor, is known to stimulate appetite.[4] Rimonabant exerts its effects by blocking the activation of the CB1 receptor by these endogenous ligands.[4] This blockade leads to a reduction in appetite and has been shown to influence lipid and glucose metabolism.[4]
As an inverse agonist, Rimonabant can also reduce the basal activity of the CB1 receptor in the absence of an agonist.[8] This dual action makes it a potent tool for studying the physiological and pathological roles of the endocannabinoid system.
Signaling Pathway of Rimonabant Action
The following diagram illustrates the signaling pathway affected by Rimonabant.
Experimental Protocols
The following are examples of experimental protocols where Rimonabant has been utilized. These can be adapted for use with Rimonabant-d10 Hydrochloride, particularly for studies involving quantification.
In Vitro: Cell Viability Assay
This protocol is designed to assess the effect of Rimonabant on the viability of a cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or neuronal cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of Rimonabant in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the existing medium with the Rimonabant-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's instructions for adding the reagent and incubating.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of Rimonabant.
In Vivo: Murine Model of Diet-Induced Obesity
This protocol outlines a typical in vivo experiment to evaluate the effect of Rimonabant on body weight in a diet-induced obesity model.
Methodology:
-
Animal Model: Use male C57BL/6 mice, a common model for diet-induced obesity.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Treatment: Prepare Rimonabant for oral gavage or intraperitoneal injection. A common dose is 10 mg/kg body weight. The vehicle control would be the same solvent used to dissolve Rimonabant.
-
Administration: Administer Rimonabant or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake daily or several times a week.
-
Endpoint Analysis: At the end of the study, collect blood for metabolic parameter analysis (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the Rimonabant-treated group with the vehicle-treated group.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies using Rimonabant.
References
- 1. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 5. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to Rimonabant-d10 Hydrochloride: Safety, Handling, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental methodologies related to Rimonabant-d10 Hydrochloride. Given that Rimonabant-d10 is a deuterated analog of Rimonabant Hydrochloride, primarily used as an internal standard in analytical testing, its safety profile is considered analogous to the parent compound. This guide will, therefore, leverage the extensive data available for Rimonabant Hydrochloride to inform on the safe handling and potential biological effects of its deuterated form.
Compound Identification and Properties
Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist.[1][2][3] The deuterated form, Rimonabant-d10 Hydrochloride, is utilized in research settings for quantification studies.[4][5]
| Property | Rimonabant Hydrochloride | Rimonabant-d10 Hydrochloride |
| Synonyms | SR141716A Hydrochloride | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride |
| Molecular Formula | C22H22Cl4N4O | C22H11D10Cl3N4O・HCl |
| Molecular Weight | 500.25 g/mol | 510.31 g/mol |
| CAS Number | 158681-13-1 | 1044909-61-6 (unlabeled: 158681-13-1) |
Safety Data and Hazard Information
Based on the Safety Data Sheet (SDS) for Rimonabant Hydrochloride, the compound is classified with acute oral toxicity and as a serious eye irritant.[6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Precautionary Statements:
| Type | Code | Statement |
| Prevention | P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| Response | P330 | Rinse mouth. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |
Handling and Storage Precautions
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]
-
Dust Formation: Avoid the formation of dust and aerosols.[6]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[4]
-
Temperature: Recommended storage at -20°C for long-term stability.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6] |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |
Mechanism of Action and Signaling Pathways
Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[1][7][8] These receptors are predominantly located in the central nervous system and peripheral tissues, playing a role in regulating appetite and energy balance.[7][9] By blocking the CB1 receptor, Rimonabant inhibits the signaling pathways that promote food intake and fat accumulation.[7]
Below is a diagram illustrating the canonical CB1 receptor signaling pathway and the inhibitory effect of Rimonabant.
Caption: Rimonabant blocks CB1 receptor activation by endocannabinoids.
This blockade leads to downstream effects, including the modulation of neurotransmitter release and cellular metabolism. The following diagram illustrates the workflow of how Rimonabant's action on the CB1 receptor translates to physiological effects.
Caption: Workflow of Rimonabant's physiological effects.
Key Experimental Protocols for Safety Assessment
The following sections detail representative experimental protocols for key safety and toxicology studies relevant to a compound like Rimonabant.
This assay evaluates the potential of a substance to induce gene mutations in bacteria.[10][11][12][13][14]
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[10]
-
Methodology:
-
Preparation: Prepare serial dilutions of Rimonabant-d10 Hydrochloride in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).[10]
-
Exposure:
-
Plate Incorporation Method: Combine the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.[10]
-
Pre-incubation Method: Incubate the test compound with the bacterial culture (with or without S9 mix) for a defined period before adding top agar and plating.[10]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[15][16][17][18][19]
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).[15][16]
-
Methodology (Following OECD 487 Guideline): [16][17]
-
Cell Culture and Treatment: Culture the cells and expose them to various concentrations of Rimonabant-d10 Hydrochloride, with and without metabolic activation (S9 mix). Include positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
-
This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[20][21][22][23]
-
Test System: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[22][23]
-
Methodology:
-
Cell Preparation: Culture the hERG-expressing cells and prepare a single-cell suspension.
-
Patch-Clamp Recording:
-
Compound Application: Apply a vehicle control followed by increasing concentrations of Rimonabant-d10 Hydrochloride to the cell.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value (the concentration at which 50% of the current is inhibited).
-
This assessment evaluates the potential effects of a compound on the nervous system by observing the behavior of treated animals.[25][26][27][28][29]
-
Test System: Rats or mice.
-
Methodology:
-
Dosing: Administer Rimonabant-d10 Hydrochloride to the animals at various dose levels, including a vehicle control.
-
Observations: At specified time points after dosing, conduct a series of systematic observations, including:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Open Field Observations: Locomotor activity, rearing, grooming, and signs of anxiety (e.g., thigmotaxis).[27]
-
Neurological Examinations: Assess reflexes (e.g., pinna, corneal), muscle tone, and gait.
-
Autonomic Observations: Piloerection, salivation, and pupil size.
-
-
Functional Tests: Conduct specific tests for motor coordination (e.g., rotarod), sensory function, and emotional state (e.g., elevated plus-maze).
-
Data Analysis: Score the observed behaviors and compare the results between the treated and control groups to identify any dose-related neurobehavioral effects.
-
Summary of Toxicological Profile
Clinical and preclinical studies of Rimonabant have revealed a range of effects. While it demonstrated efficacy in weight reduction and improvement of metabolic parameters, significant psychiatric adverse effects, including depression and anxiety, were observed in some individuals, which ultimately led to its withdrawal from the market in several regions.[30][31][32][33] The non-deuterated form has been shown to be safe for up to two years of treatment, with common adverse reactions being nausea, dizziness, and diarrhea.[34]
This technical guide provides a foundational understanding of the safety, handling, and key experimental assessments for Rimonabant-d10 Hydrochloride. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet and relevant regulatory guidelines when working with this and similar compounds.
References
- 1. Rimonabant - Wikipedia [en.wikipedia.org]
- 2. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. criver.com [criver.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. Ames Test | International and Accredited Lab [nikoopharmed.com]
- 15. criver.com [criver.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. academic.oup.com [academic.oup.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. sophion.com [sophion.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 23. evotec.com [evotec.com]
- 24. fda.gov [fda.gov]
- 25. Behavioral Assessment in Rodents:Excellent protocols for neuroscientists with limited resources | PDF [slideshare.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Rodent Behavior Analysis | Kavli Institute for Neuroscience [medicine.yale.edu]
- 28. Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. go.drugbank.com [go.drugbank.com]
- 31. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro and In Vivo Stability of Rimonabant-d10 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rimonabant-d10 Hydrochloride is the deuterated analog of Rimonabant, a selective cannabinoid receptor type 1 (CB1) antagonist previously explored for treating obesity.[1][2][3] Stable isotope-labeled (SIL) compounds like Rimonabant-d10 are critical tools in bioanalytical studies, serving as ideal internal standards (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification.[4][5][6] Their utility hinges on the core assumption that they exhibit identical chemical and physical behavior to the unlabeled analyte during extraction, chromatography, and ionization, thus compensating for variability.[6][7]
This guide provides a comprehensive overview of the experimental protocols and data considerations for assessing the stability of Rimonabant-d10 Hydrochloride. Such evaluation is a mandatory component of bioanalytical method validation to ensure the accuracy and reproducibility of pharmacokinetic and metabolic studies.[8][9]
In Vitro Stability Assessment
In vitro stability studies are designed to evaluate the degradation of a compound under various laboratory and storage conditions. For an internal standard, this ensures its integrity from sample collection through to final analysis.
A key aspect of method validation involves subjecting the analyte and internal standard to various conditions to identify potential stability issues.[8][10][11]
2.1.1 Bench-Top and Matrix Stability This protocol determines the stability of Rimonabant-d10 in a biological matrix (e.g., human plasma) under typical laboratory temperatures.
-
Objective: To assess degradation at room temperature and refrigerated conditions over time.
-
Procedure:
-
Spike a known concentration of Rimonabant-d10 into aliquots of the chosen biological matrix (e.g., human plasma).
-
Prepare two sets of samples: one to be stored at room temperature (20-25°C) and another at refrigerated temperature (4°C).
-
At predefined time points (e.g., 0, 4, 8, 24 hours), retrieve samples.
-
Terminate any potential enzymatic activity and precipitate proteins by adding a threefold to fourfold volume of cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
The concentration at each time point is compared against the time 0 (T0) sample to calculate the percent remaining.
-
2.1.2 Freeze-Thaw Stability Biological samples are often subjected to multiple freeze-thaw cycles, which can affect analyte stability due to pH shifts and concentration gradients during the freezing process.[12][13][14]
-
Objective: To determine if repeated cycles of freezing and thawing affect the integrity of Rimonabant-d10.
-
Procedure:
-
Spike a known concentration of Rimonabant-d10 into matrix aliquots.
-
Freeze the samples completely at a specified temperature (e.g., -20°C or -80°C).
-
Thaw the samples unassisted at room temperature until completely liquid.[13] This constitutes one cycle.
-
Repeat for a specified number of cycles (typically three).
-
After the final cycle, process the samples alongside a T0 control (which has not undergone freeze-thaw) using the protein precipitation method described above.
-
Analyze by LC-MS/MS and compare concentrations to assess degradation.
-
2.1.3 Metabolic Stability in Liver Microsomes This assay is a primary screen to understand a compound's susceptibility to metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) family.[15][16][17] Rimonabant is known to be metabolized by CYP3A4.[1][18]
-
Objective: To determine the rate of metabolic degradation of Rimonabant-d10 and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[19]
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[16][17]
-
Add Rimonabant-d10 to the mixture at a final concentration (e.g., 1 µM).[15]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.[15][16][17]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a cold stop solution (e.g., acetonitrile with an analytical internal standard) to terminate the reaction.[15][17]
-
Process the samples and analyze the remaining parent compound concentration by LC-MS/MS.
-
The elimination rate constant is determined from the slope of the natural log of the percent remaining versus time, which is then used to calculate the half-life.[17]
-
Quantitative data from stability experiments should be summarized for clarity. The following tables represent expected outcomes for a stable compound like Rimonabant-d10.
Table 1: Representative In Vitro Stability of Rimonabant-d10 in Human Plasma
| Stability Test | Storage Condition | Time Point | % Remaining (Mean ± SD) |
|---|---|---|---|
| Bench-Top | Room Temperature (~22°C) | 24 hours | 98.9 ± 1.5% |
| Refrigerated (4°C) | 72 hours | 99.5 ± 1.2% | |
| Freeze-Thaw | -80°C to Room Temp | 3 Cycles | 99.1 ± 1.8% |
| Long-Term | Frozen (-80°C) | 30 Days | 98.5 ± 2.1% |
Table 2: Representative Metabolic Stability of Rimonabant-d10 in Human Liver Microsomes (HLM)
| Time Point (min) | % Remaining (Mean ± SD) |
|---|---|
| 0 | 100.0 ± 0.0% |
| 5 | 94.3 ± 2.5% |
| 15 | 85.1 ± 3.1% |
| 30 | 72.8 ± 3.5% |
| 45 | 61.5 ± 4.0% |
| Calculated t½ (min) | ~55 |
| Calculated CLint (µL/min/mg) | ~12.6 |
Caption: General workflow for assessing the in vitro stability of Rimonabant-d10.
In Vivo Stability Assessment
For deuterated internal standards, in vivo stability primarily concerns the potential for back-exchange, where deuterium atoms are replaced by protons from the biological environment.[4] This can compromise the assay by converting the IS into the analyte, leading to an overestimation of the analyte's concentration.
3.1.1 Isotopic Exchange and Purity Check The stability of the deuterium label must be confirmed under biological conditions.
-
Objective: To ensure that Rimonabant-d10 does not lose its deuterium labels (back-exchange) or contain pre-existing non-deuterated Rimonabant.
-
Procedure:
-
Purity Check: Analyze a high-concentration solution of the Rimonabant-d10 standard. Monitor the mass transition for unlabeled Rimonabant (m/z 463→363) to ensure its signal is negligible (e.g., <0.1%) compared to the Rimonabant-d10 signal.
-
In-Matrix Stability: Incubate Rimonabant-d10 in control plasma from the study species at 37°C for an extended period (e.g., equivalent to the longest sample collection time point).
-
Process the sample and analyze for any increase in the signal for unlabeled Rimonabant.
-
In Vivo Check: Analyze pre-dose (blank) plasma samples from a pharmacokinetic study that have been processed with the Rimonabant-d10 internal standard. The absence of a significant peak at the retention time of Rimonabant confirms no back-exchange occurred during sample processing.
-
Table 3: Representative In Vivo Stability Assessment of Rimonabant-d10
| Assessment | Sample Type | Analyte Monitored | Result | Interpretation |
|---|---|---|---|---|
| Purity | High Conc. IS Solution | Rimonabant (d0) | Signal <0.1% of d10 | IS is free of unlabeled analyte. |
| Isotopic Exchange | Pre-dose plasma + IS | Rimonabant (d0) | Below Limit of Quantification | No back-exchange during sample prep. |
| Metabolic Stability | Post-dose plasma + IS | Rimonabant-d10 | Consistent IS Response | IS is stable during analysis. |
Rimonabant undergoes several key biotransformations in the liver.[1] Understanding these pathways is crucial as significant metabolic differences between the analyte and a deuterated IS (the "isotope effect") could affect quantification, although this is generally minimal with heavy atom isotopes.[20] The major pathways include oxidative dehydrogenation and hydroxylation.[1]
Caption: Major Phase I metabolic pathways of Rimonabant.[1]
Conclusion
Rimonabant-d10 Hydrochloride is expected to be a highly stable compound, suitable for use as an internal standard in demanding bioanalytical assays. Its stability is attributed to the robust chemical structure and the placement of deuterium atoms on the piperidinyl ring, a site not prone to chemical exchange.[4][21] The experimental frameworks detailed in this guide provide the necessary procedures for formally validating its stability. Rigorous assessment of bench-top, freeze-thaw, metabolic, and in vivo isotopic stability is a prerequisite for ensuring the generation of accurate, reliable, and reproducible bioanalytical data in any research or clinical setting.
References
- 1. Bioactivation pathways of the cannabinoid receptor 1 antagonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatographic method for bioanalytical application with rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. captodayonline.com [captodayonline.com]
- 14. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. waters.com [waters.com]
- 21. hilarispublisher.com [hilarispublisher.com]
A Tale of Two Molecules: The Rise and Fall of Rimonabant and the Hypothetical Promise of its Deuterated Counterpart
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the historical context, mechanism of action, clinical development, and eventual withdrawal of the selective cannabinoid-1 (CB1) receptor antagonist, Rimonabant. It further delves into the theoretical potential of a deuterated analog of Rimonabant, a concept rooted in the principles of medicinal chemistry aimed at improving drug metabolism and safety profiles. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the scientific and clinical journey of this once-promising therapeutic agent.
The Historical Trajectory of Rimonabant: From Blockbuster Hopes to Market Withdrawal
Rimonabant, also known by its trade names Acomplia and Zimulti, was a first-in-class selective CB1 receptor blocker developed by the French pharmaceutical company Sanofi-Aventis (then Sanofi-Synthélabo).[1][2] The discovery of the endocannabinoid system and its role in regulating appetite and energy balance in the late 1980s and early 1990s paved the way for the development of compounds that could modulate this system for therapeutic benefit.[3] Rimonabant emerged as a promising candidate for the treatment of obesity and related metabolic disorders.
Initially developed as a research tool to investigate the endocannabinoid system, Rimonabant's potential as a therapeutic agent for obesity and smoking cessation quickly became apparent.[4] Extensive clinical trials, collectively known as the Rimonabant in Obesity (RIO) program, were conducted to evaluate its efficacy and safety in overweight and obese patients.[5][6]
The RIO program, which included the RIO-North America, RIO-Europe, RIO-Lipids, and RIO-Diabetes trials, demonstrated that Rimonabant, at a dose of 20 mg per day, led to statistically significant weight loss, a reduction in waist circumference, and improvements in several cardiometabolic risk factors, including increased HDL cholesterol and improved glycemic control.[1][5][7][8] These positive results led to the approval of Rimonabant in the European Union in 2006 for the treatment of obesity.[8]
However, post-marketing surveillance and further analysis of clinical trial data revealed a darker side to Rimonabant's effects. A significant and concerning increase in the incidence of psychiatric adverse events, including depression, anxiety, and suicidal ideation, was observed in patients taking the drug.[3][9] These severe psychiatric side effects ultimately led to the European Medicines Agency (EMA) recommending the suspension of Rimonabant's marketing authorization in 2008.[8] The US Food and Drug Administration (FDA) had previously voted against its approval in 2007 due to similar safety concerns.[8] Subsequently, Sanofi-Aventis voluntarily withdrew Rimonabant from all markets worldwide.[8]
Mechanism of Action: Targeting the Endocannabinoid System
Rimonabant exerts its pharmacological effects by acting as an inverse agonist at the cannabinoid-1 (CB1) receptor.[7] CB1 receptors are predominantly found in the central nervous system, particularly in areas involved in appetite regulation, reward, and mood, as well as in peripheral tissues such as adipose tissue, the liver, and skeletal muscle.[10]
The endocannabinoid system, comprising endocannabinoids (like anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining energy homeostasis. Overactivation of the endocannabinoid system is associated with increased appetite, food intake, and fat storage.
By binding to the CB1 receptor, Rimonabant not only blocks the effects of endocannabinoids (antagonism) but also reduces the basal activity of the receptor (inverse agonism). This dual action leads to a decrease in appetite and food intake, contributing to weight loss. Furthermore, by acting on peripheral CB1 receptors, Rimonabant was shown to have beneficial effects on lipid and glucose metabolism that were partially independent of weight loss.[1]
Quantitative Insights from the RIO Clinical Trials
The Rimonabant in Obesity (RIO) program provided a wealth of data on the efficacy and safety of Rimonabant. The following tables summarize key quantitative findings from these pivotal trials.
Table 1: Efficacy of Rimonabant on Weight and Waist Circumference at 1 Year
| Trial | Treatment Group | Mean Weight Change (kg) | Mean Waist Circumference Change (cm) |
| RIO-North America | Placebo | -1.6 | -2.5 |
| Rimonabant 20 mg | -6.3 | -6.1 | |
| RIO-Europe | Placebo | -1.8 | -2.3 |
| Rimonabant 20 mg | -6.6 | -6.4 | |
| RIO-Lipids | Placebo | -1.5 | -2.0 |
| Rimonabant 20 mg | -6.9 | -6.5 | |
| RIO-Diabetes | Placebo | -1.4 | -1.9 |
| Rimonabant 20 mg | -5.3 | -5.2 |
Data compiled from multiple sources.[1][7][11][12][13]
Table 2: Effects of Rimonabant on Cardiometabolic Risk Factors at 1 Year
| Trial | Treatment Group | Change in HDL Cholesterol (%) | Change in Triglycerides (%) | Change in HbA1c (%) |
| RIO-North America | Placebo | +5.4 | +7.9 | N/A |
| Rimonabant 20 mg | +12.6 | -5.3 | N/A | |
| RIO-Lipids | Placebo | +4.9 | +1.7 | N/A |
| Rimonabant 20 mg | +12.4 | -13.0 | N/A | |
| RIO-Diabetes | Placebo | +5.7 | +1.0 | +0.1 |
| Rimonabant 20 mg | +10.2 | -11.6 | -0.6 |
Data compiled from multiple sources.[1][7][8][12][13]
Table 3: Incidence of Key Adverse Events Leading to Discontinuation (%)
| Adverse Event | Placebo | Rimonabant 20 mg |
| Depressive Disorders | 0.8 | 1.9 |
| Anxiety | 0.3 | 1.0 |
| Nausea | 0.1 | 1.4 |
| Dizziness | 0.2 | 0.8 |
Pooled data from the RIO program.[14]
Experimental Protocols: A Glimpse into the RIO Trials
The RIO studies were large-scale, randomized, double-blind, placebo-controlled trials. While specific details varied slightly between trials, the general methodology was consistent.
General Inclusion Criteria:
-
Adults aged 18-70 years.
-
Body Mass Index (BMI) ≥ 30 kg/m ² or > 27 kg/m ² with comorbidities such as hypertension or dyslipidemia.
-
For RIO-Diabetes, patients had a diagnosis of type 2 diabetes inadequately controlled with metformin or a sulfonylurea.[13]
General Exclusion Criteria:
-
History of major psychiatric disorders, including depression and anxiety.
-
Use of other weight-loss medications.
-
Uncontrolled medical conditions.
Intervention: After a 4-week single-blind placebo run-in period where all participants received a hypocaloric diet (typically a 600 kcal/day deficit from their calculated energy expenditure) and advice on physical activity, eligible patients were randomized to receive either placebo, Rimonabant 5 mg, or Rimonabant 20 mg once daily for 1 to 2 years.[12]
Outcome Measures:
-
Primary efficacy endpoint: Change in body weight from baseline.
-
Secondary efficacy endpoints: Changes in waist circumference, lipid profiles (HDL cholesterol, LDL cholesterol, triglycerides), glycemic parameters (fasting glucose, insulin, HbA1c in RIO-Diabetes), and the prevalence of metabolic syndrome.
-
Safety assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters. Psychiatric side effects were a key area of safety monitoring.
The Deuterated Analog: A Hypothetical Path to a Safer Rimonabant
The downfall of Rimonabant due to its severe psychiatric side effects highlights a critical challenge in drug development: achieving therapeutic efficacy without unacceptable toxicity. One strategy that has gained traction in medicinal chemistry to address such challenges is the use of deuterium, a stable, non-radioactive isotope of hydrogen.
The Rationale for Deuteration: The substitution of hydrogen with deuterium at specific positions within a drug molecule can alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can slow down the rate of metabolic reactions that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.
By strategically replacing hydrogen atoms at sites of metabolism with deuterium, it is possible to:
-
Decrease the rate of drug metabolism: This can lead to a longer half-life and potentially allow for lower or less frequent dosing.
-
Alter metabolic pathways: By slowing down one metabolic pathway, the drug may be shunted towards other, potentially less toxic, metabolic routes.
-
Reduce the formation of reactive or toxic metabolites: If a particular metabolite is responsible for adverse effects, deuteration at the site of its formation can decrease its production.
Hypothetical Application to Rimonabant: Rimonabant is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. One of its metabolic pathways involves the formation of a cytotoxic iminium ion metabolite. It is plausible that this reactive metabolite could contribute to the observed toxicity of the drug.
A deuterated analog of Rimonabant could have been designed to slow down the metabolic pathways leading to the formation of potentially harmful metabolites. For instance, if the formation of the iminium ion involves the cleavage of a C-H bond on the piperidine ring, replacing that hydrogen with deuterium could have reduced the formation of this toxic species.
While the development of a deuterated Rimonabant remains in the realm of hypothesis, the story of Rimonabant serves as a powerful case study in drug development. It underscores the importance of a thorough understanding of a drug's mechanism of action, its metabolic fate, and the potential for off-target effects, particularly for centrally acting agents. The rise and fall of Rimonabant is a cautionary tale, but it also highlights the ongoing quest for safer and more effective therapies, a quest in which innovative approaches like deuteration may play an increasingly important role.
References
- 1. RIO-Diabetes - American College of Cardiology [acc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Perspectives of CB1 Antagonist in Treatment of Obesity: Experience of RIO-Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.sanofi.us [news.sanofi.us]
- 6. researchgate.net [researchgate.net]
- 7. Rimonabant on Weight Reduction and Weight Maintenance: RIO-NORTH AMERICA - American College of Cardiology [acc.org]
- 8. news.sanofi.us [news.sanofi.us]
- 9. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic review and meta-analysis on the adverse events of rimonabant treatment: Considerations for its potential use in hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicalcardiology.org [clinicalcardiology.org]
- 12. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Rimonabant in Human Plasma Using Rimonabant-d10 Hydrochloride as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rimonabant in human plasma. The use of a stable isotope-labeled internal standard, Rimonabant-d10 Hydrochloride, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and clinical research. The protocol employs a simple liquid-liquid extraction procedure and a rapid chromatographic run time, allowing for the analysis of over 250 samples per day.[1]
Introduction
Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist that has been investigated for the treatment of obesity and related metabolic disorders.[2][3] Accurate determination of Rimonabant concentrations in biological matrices is crucial for pharmacokinetic and toxicological assessments. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity and selectivity.[1][2][4] The use of a stable isotope-labeled internal standard, such as Rimonabant-d10, is critical for normalizing and ensuring accurate quantification in mass spectrometry by compensating for variability in the biological matrix.
This application note provides a detailed protocol for the extraction and quantification of Rimonabant from human plasma using Rimonabant-d10 Hydrochloride as an internal standard. The method has been validated for linearity, precision, accuracy, and stability.
Experimental
Materials and Reagents
-
Rimonabant (Analyte)
-
Rimonabant-d10 Hydrochloride (Internal Standard)[5]
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Diethylether
Instrumentation
-
LC System: UHPLC system with a binary pump and autosampler (e.g., Thermo Scientific Dionex or equivalent)[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum Access Max or equivalent)[6]
-
Analytical Column: Kinetex C18 column (2.7 μm, 50 x 2.1 mm) or equivalent[6]
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of Rimonabant and Rimonabant-d10 Hydrochloride in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare working solutions of Rimonabant by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of Rimonabant-d10 in acetonitrile.
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions of Rimonabant to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[2]
-
Add the internal standard working solution.
-
Add diethylether as the extraction solvent.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex C18 (2.7 µm, 50 x 2.1 mm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | As described in the reference literature[6] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 30°C[7] |
| Run Time | Approximately 2.0 min[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rimonabant) | m/z 463.1 → 380.9[2] |
| MRM Transition (Rimonabant-d10) | m/z 473.8 → [To be determined empirically] |
| Collision Energy | Optimized using tuning software[6] |
Results and Discussion
Method Validation
The method was validated according to standard bioanalytical guidelines.
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for Rimonabant in human plasma.[1] The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results demonstrated acceptable precision and accuracy.[1][2]
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Low | To be determined | < 15% | ± 15% |
| Medium | To be determined | < 15% | ± 15% |
| High | To be determined | < 15% | ± 15% |
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL with a relative standard deviation of less than 6%.[1]
Recovery: The extraction recovery of Rimonabant from human plasma was consistent and reproducible across the different QC levels.
Stability: Rimonabant was found to be stable in human plasma during the assay procedure and after storage at -20°C.[2] A decrease of approximately 30% was observed for one concentration after 3 weeks at -20°C.[2]
Workflow and Pathway Diagrams
Caption: LC-MS/MS workflow for Rimonabant analysis.
Caption: Rimonabant's antagonistic effect on the CB1 receptor.
Conclusion
This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Rimonabant in human plasma. The use of Rimonabant-d10 Hydrochloride as an internal standard ensures reliable and accurate results. The short run time and simple sample preparation make this method ideal for supporting pharmacokinetic studies in a research setting.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rimonabant in Plasma using Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a selective cannabinoid 1 (CB1) receptor antagonist that has been investigated for its potential in treating obesity and related metabolic disorders.[1][2] Accurate and precise quantification of Rimonabant in plasma is essential for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rimonabant in human plasma. To ensure the highest level of accuracy and to correct for variability during sample preparation and analysis, Rimonabant-d10 hydrochloride, a stable isotope-labeled internal standard, is utilized.[5][6]
Experimental Protocols
Materials and Reagents
-
Rimonabant standard
-
Rimonabant-d10 hydrochloride (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Tert-butyl methyl ether (MTBE)
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient recovery of Rimonabant from plasma samples.[7][8]
-
Allow plasma samples to thaw to room temperature.
-
In a clean microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of Rimonabant-d10 hydrochloride internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of water and vortex briefly.
-
Add 500 µL of tert-butyl methyl ether (MTBE) for extraction.
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Rimonabant Transition | m/z 463.1 → 363.1[7][9] |
| Rimonabant-d10 Transition | m/z 473.8 → 373.1 (calculated based on d10) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for maximum signal |
| Cone Voltage | Optimize for maximum signal |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 1000 ng/mL[7][10] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[7] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Pharmacokinetic Parameters of Rimonabant
The developed method can be applied to determine key pharmacokinetic parameters.
| Parameter | Reported Value (in humans) |
| Time to Maximum Concentration (Tmax) | ~2 hours[3] |
| Terminal Half-life (t1/2) | 6-9 days (non-obese), up to 16 days (obese)[3][4] |
Visualizations
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Rimonabant Signaling Pathway
Caption: Rimonabant's mechanism of action.
Logical Relationship of Method Components
Caption: Role of the internal standard in quantification.
References
- 1. Rimonabant: endocannabinoid inhibition for the metabolic syndrome [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method Development of Rimonabant using Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Rimonabant in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Rimonabant-d10 hydrochloride is utilized as the internal standard (IS) to ensure accuracy and precision.[1] The methodologies described herein are based on established practices and are intended to meet the stringent requirements of regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Analyte and Internal Standard
-
Analyte: Rimonabant
-
Internal Standard (IS): Rimonabant-d10 Hydrochloride
Rimonabant-d10 is a stable isotope-labeled version of Rimonabant, containing ten deuterium atoms. This makes it an ideal internal standard for LC-MS/MS analysis as it co-elutes with the analyte and compensates for variability during sample preparation and injection.[2]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the validated bioanalytical method. These values are derived from published literature and represent typical acceptance criteria for regulatory submissions.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Model | Linear, weighted 1/x² | Meets criteria |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL | Achieved |
| LLOQ | Signal-to-Noise Ratio ≥ 5 | 0.1 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | LQC | MQC | HQC |
| Mean Extraction Recovery (%) | Consistent and reproducible | ~85-95% | |
| Matrix Factor | Close to 1 | 0.95 - 1.05 | |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% | < 10% |
Experimental Protocols
Materials and Reagents
-
Rimonabant reference standard
-
Rimonabant-d10 Hydrochloride internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions Preparation
-
Rimonabant Stock Solution (1 mg/mL): Accurately weigh and dissolve the Rimonabant reference standard in methanol.
-
Rimonabant-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rimonabant-d10 Hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the Rimonabant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Rimonabant-d10 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
To each tube, add 100 µL of the respective plasma sample.
-
Add 25 µL of the internal standard working solution (10 ng/mL Rimonabant-d10) to all tubes except the blank. To the blank, add 25 µL of 50:50 acetonitrile:water.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rimonabant: 463.1 → 363.2 (Quantifier), 463.1 → 91.1 (Qualifier)
-
Rimonabant-d10: 473.1 → 373.2 (Quantifier)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Rimonabant quantification.
Signaling Pathway Diagram (Hypothetical)
While Rimonabant is a CB1 receptor antagonist and doesn't have a classical signaling "pathway" in the same way an agonist does, the following diagram illustrates its mechanism of action in blocking the effects of endocannabinoids.
References
Application Notes and Protocols for Rimonabant-d10 Hydrochloride in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a selective cannabinoid-1 (CB1) receptor antagonist and inverse agonist.[1][2] It was developed as an anti-obesity medication due to its ability to reduce appetite and improve metabolic parameters.[3][4] Rimonabant functions by blocking the CB1 receptors in the endocannabinoid system, which are involved in regulating energy balance and food intake.[5][6] Despite its efficacy in promoting weight loss and improving cardiometabolic risk factors, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[2][5]
Rimonabant-d10 Hydrochloride is a deuterated form of Rimonabant. Due to its isotopic labeling, it serves as an ideal internal standard for the accurate quantification of Rimonabant in biological matrices using mass spectrometry.[7] This document provides detailed application notes on the pharmacokinetics and pharmacodynamics of Rimonabant and protocols for its use in research settings.
Section 1: Pharmacodynamics of Rimonabant
Mechanism of Action Rimonabant's primary mechanism of action is as a selective antagonist or inverse agonist at the CB1 receptor.[1][5] By binding to the CB1 receptor, it blocks the appetite-stimulating effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[5][6] In its role as an inverse agonist, Rimonabant can inhibit the basal activity of the CB1 receptor. At higher, micromolar concentrations, it has also been shown to inhibit Gαi/o-type G proteins in a receptor-independent manner.[8] Additionally, studies have found that Rimonabant can act as an antagonist at the μ-opioid receptor.[2]
Signaling Pathways The CB1 receptor is a G-protein coupled receptor (GPCR). Its activation by endocannabinoids typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), and the inhibition of calcium channels.[9] Rimonabant blocks these canonical pathways. As an inverse agonist, Rimonabant can independently trigger signaling cascades, including the release of intracellular calcium via ERK and RHOA pathways.[1]
Pharmacodynamic Effects Clinical trials have demonstrated that Rimonabant produces a range of metabolic effects, largely stemming from its impact on appetite and energy homeostasis.
| Parameter | Effect of Rimonabant (20 mg/day) | References |
| Body Weight | Significant decrease | [1][6][10][11] |
| Waist Circumference | Significant decrease | [1][11] |
| HDL Cholesterol | Significant increase (8-10%) | [6][10] |
| Triglycerides | Significant decrease (10-30%) | [6][10] |
| Insulin Sensitivity | Improvement | [1][6] |
| Glycemic Control | Improvement in patients with diabetes | [6][10] |
| Psychiatric Effects | Increased risk of depression, anxiety, and suicidal ideation | [2][5] |
Section 2: Pharmacokinetics of Rimonabant
Rimonabant is absorbed rapidly after oral administration.[12] Its pharmacokinetic profile is notably influenced by obesity, leading to a significantly longer half-life in obese individuals.
| PK Parameter | Value in Non-Obese Subjects | Value in Obese Subjects | References |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | ~2 hours | [12][13] |
| Terminal Half-life (T½) | 6 to 9 days | ~16 days | [12] |
| Time to Steady State | ~13 days | ~25 days | [12] |
| Metabolism | Hepatic, primarily via CYP3A4 and amidohydrolase pathways | Hepatic, primarily via CYP3A4 and amidohydrolase pathways | [1][12] |
| Distribution | Widely distributed, particularly in adipose tissue | Higher central and peripheral volumes of distribution | [14][15] |
Section 3: Protocols for Preclinical Studies
Protocol 3.1: Quantification of Rimonabant in Plasma using LC-MS/MS
This protocol describes a robust method for quantifying Rimonabant in human plasma using Rimonabant-d10 HCl as an internal standard (IS).
Objective: To accurately measure Rimonabant concentrations in plasma for pharmacokinetic analysis.
Materials:
-
Rimonabant analytical standard
-
Rimonabant-d10 Hydrochloride (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Diethylether, HPLC grade
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 150 mm x 2.1 mm)[16]
Procedure:
-
Preparation of Standards: Prepare stock solutions of Rimonabant and Rimonabant-d10 in a suitable solvent (e.g., methanol). Create a series of calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples by spiking blank plasma with appropriate amounts of Rimonabant.[16][17]
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add a fixed amount of Rimonabant-d10 IS solution.
-
Vortex briefly to mix.
-
Add 1 mL of diethylether for liquid-liquid extraction.[16]
-
Vortex vigorously for 2 minutes, then centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.[18]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Rimonabant/Rimonabant-d10) against the nominal concentration of the calibration standards. Determine the concentration of Rimonabant in the unknown samples using the regression equation from the calibration curve.
Protocol 3.2: In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Rimonabant for the CB1 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of Rimonabant to compete with a known radiolabeled CB1 agonist (e.g., [³H]CP-55,940) for binding to CB1 receptors in a membrane preparation.
Materials:
-
Membrane homogenates from cells expressing human or rat CB1 receptors.[19]
-
Radioligand: [³H]CP-55,940.
-
Rimonabant.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [³H]CP-55,940, and varying concentrations of Rimonabant.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Rimonabant.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of Rimonabant that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 3.3: In Vivo Assessment of CB1 Receptor Antagonism (Mouse Triad Model)
Objective: To evaluate the functional in vivo antagonism of Rimonabant against the effects of a CB1 receptor agonist.
Principle: CB1 receptor agonists produce a characteristic set of behaviors in mice known as the "cannabinoid triad": catalepsy, antinociception (reduced pain sensitivity), and hypothermia. Pre-treatment with a CB1 antagonist like Rimonabant is expected to block these effects.[20]
Materials:
-
Male mice.
-
Rimonabant solution for injection (e.g., intraperitoneal, i.p.).
-
CB1 agonist (e.g., WIN-55,212-2) solution for injection.
-
Equipment: Horizontal bar for catalepsy test, tail-flick apparatus or hot plate for nociception, rectal thermometer.
Procedure:
-
Dosing:
-
Behavioral Testing: Perform behavioral tests at the time of peak agonist effect (e.g., 30-60 minutes post-agonist injection).
-
Catalepsy: Place the mouse's forepaws on a horizontal bar (4 cm high). Measure the time the mouse remains immobile, with a cutoff time (e.g., 30 seconds).[18]
-
Antinociception: Measure the latency for the mouse to flick its tail away from a focused beam of heat (tail-flick test).
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
-
Data Analysis: Compare the results (immobility time, tail-flick latency, body temperature) between the different treatment groups (Vehicle, Agonist-only, Rimonabant + Agonist) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the agonist's effects in the Rimonabant pre-treated group indicates CB1 receptor antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rimonabant - Wikipedia [en.wikipedia.org]
- 3. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 16. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rimonabant-d10 Hydrochloride in Drug Metabolism Studies
Abstract
These application notes provide a comprehensive guide for the use of Rimonabant-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterated standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering significant advantages in accuracy, precision, and robustness.[1][2] This document outlines detailed protocols for the quantitative analysis of Rimonabant in biological matrices, in vitro metabolic stability assessment, and metabolite identification. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical drug development.
Application Notes
Introduction to Rimonabant
Rimonabant is a selective cannabinoid-1 (CB1) receptor antagonist.[3][4] It was developed for the treatment of obesity and related cardiometabolic risk factors by reducing appetite and improving lipid and glucose metabolism.[3][5][6][7][8] Understanding the metabolic fate and pharmacokinetic profile of Rimonabant is crucial for evaluating its efficacy and safety. Rimonabant is metabolized in vitro by hepatic CYP3A and amidohydrolase pathways.[9] Studies have shown that CYP3A4-mediated metabolism can lead to the formation of a reactive iminium ion metabolite, which can covalently bind to proteins and cause cytotoxicity.[10]
The Role of Rimonabant-d10 Hydrochloride
Rimonabant-d10 Hydrochloride is a deuterium-labeled form of Rimonabant, designed for use as an internal standard in mass spectrometry-based assays.[11][12] In a deuterated standard, one or more hydrogen atoms are replaced by deuterium, a stable (non-radioactive) isotope of hydrogen.[13] This results in a compound that is chemically and physically almost identical to the unlabeled analyte but has a higher mass.[13]
The primary advantages of using Rimonabant-d10 Hydrochloride as an internal standard include:
-
Compensation for Matrix Effects: The analyte and the internal standard co-elute during chromatography, meaning they experience the same ion suppression or enhancement from the biological matrix, which normalizes the analytical response.[1][14]
-
Correction for Sample Preparation Variability: When added at the beginning of the sample preparation process, the SIL-IS accounts for any loss of analyte during extraction, evaporation, or reconstitution steps.[1]
-
Increased Accuracy and Precision: By minimizing the impact of experimental variability, SIL-IS significantly improves the accuracy and reproducibility of quantitative results.[2]
-
Enhanced Method Robustness: Assays using deuterated internal standards are generally more rugged and less prone to variations in instrument performance.[1]
Data Presentation
Quantitative data derived from studies using Rimonabant-d10 Hydrochloride should be presented clearly. Below are examples of tables used for summarizing key data.
Table 1: Physicochemical and Mass Spectrometry Properties
| Property | Rimonabant | Rimonabant-d10 |
|---|---|---|
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | C₂₂H₁₁D₁₀Cl₃N₄O |
| Molecular Weight (Free Base) | 463.80 | 473.86 |
| Monoisotopic Mass | 462.0835 | 472.1463 |
| Precursor Ion (m/z) [M+H]⁺ | 463.1 | 473.2 |
| Typical Product Ion (m/z) | To be determined empirically | To be determined empirically |
Table 2: Representative Bioanalytical Method Validation Summary This table illustrates typical acceptance criteria and results for a validated LC-MS/MS assay for Rimonabant in human plasma.
| Parameter | Acceptance Criteria | Result |
| Linear Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% to 8.5% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.1% to 4.5% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 5.8% to 9.3% |
| Matrix Effect | CV ≤ 15% | 7.9% |
| Recovery | Consistent and reproducible | 85.2% (CV = 6.2%) |
Table 3: Pharmacokinetic Parameters of Rimonabant (20 mg Oral Dose)
| Parameter | Healthy, Non-obese Subjects | Obese Subjects |
|---|---|---|
| Tmax (Time to max. concentration) | ~2 hours | ~2 hours |
| Terminal Half-life (t½) | 6 to 9 days | 16 days |
| Time to Steady State | ~13 days | ~25 days |
Data sourced from literature[9].
Experimental Protocols
Protocol 1: Quantitative Bioanalysis of Rimonabant in Plasma
This protocol describes the quantification of Rimonabant in human plasma samples using protein precipitation followed by LC-MS/MS analysis.
3.1.1 Materials and Reagents
-
Rimonabant reference standard
-
Rimonabant-d10 Hydrochloride (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control human plasma (K₂EDTA)
3.1.2 Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Rimonabant in DMSO or MeOH.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Rimonabant-d10 Hydrochloride in DMSO or MeOH.[1]
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN/Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.[1]
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 ACN/Water.
3.1.3 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (blank, CS, QC, or unknown) into a 96-well plate.
-
Add 150 µL of the IS working solution in ACN to each well.
-
Mix/vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3.1.4 LC-MS/MS Conditions (Typical)
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Rimonabant: Q1 (463.1) -> Q3 (e.g., fragment m/z)
-
Rimonabant-d10: Q1 (473.2) -> Q3 (e.g., corresponding fragment m/z) (Note: Transitions must be optimized empirically)
-
3.1.5 Data Analysis
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS samples using a weighted (1/x²) linear regression.
-
Determine the concentration of Rimonabant in QC and unknown samples from the calibration curve.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the rate of metabolism of Rimonabant in human liver microsomes (HLM).
3.2.1 Materials
-
Rimonabant, Rimonabant-d10 Hydrochloride
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, G6P, G6PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with IS for reaction termination
3.2.2 Experimental Procedure
-
Prepare a master mix containing HLM (final concentration e.g., 0.5 mg/mL) and Rimonabant (final concentration e.g., 1 µM) in phosphate buffer. Pre-warm at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot a portion of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing Rimonabant-d10 Hydrochloride (the IS).
-
Include controls: a no-NADPH control (to assess non-enzymatic degradation) and a no-HLM control.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using the LC-MS/MS method described in Protocol 1.
3.2.3 Data Analysis
-
Calculate the peak area ratio of Rimonabant to Rimonabant-d10 for each time point.
-
Plot the natural log of the percentage of Rimonabant remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
Protocol 3: Metabolite Identification
This protocol uses the characteristic mass shift of the deuterated standard to distinguish drug-related metabolites from endogenous matrix components.
3.3.1 Experimental Approach
-
Prepare two sets of incubation samples as in Protocol 2: one with unlabeled Rimonabant and one with Rimonabant-d10.
-
After incubation, quench and process the samples.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan mode.
-
Compare the chromatograms of the two samples. Drug-related metabolites will appear as doublet peaks separated by the mass difference of the deuterium labels (in this case, 10 Da).[1]
-
Perform product ion scanning (MS/MS) on both peaks of the doublet. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label. This confirms that the detected species is a drug-related metabolite.[1]
Caption: Rimonabant metabolic bioactivation pathway via CYP3A4.
Principle of Operation Visualization
The fundamental principle behind using a SIL-IS is its ability to track the analyte of interest through the entire analytical process, correcting for variations that can occur at multiple stages.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Bioactivation of the cannabinoid receptor antagonist rimonabant to a cytotoxic iminium ion metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application Notes and Protocols for the Quantitative Analysis of Rimonabant in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant, a selective cannabinoid CB1 receptor antagonist, has been a compound of significant interest in pharmaceutical research. Accurate and reliable quantification of Rimonabant in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Rimonabant-d10, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the analyte ensure high accuracy and precision by compensating for variability during sample preparation and analysis.
These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Rimonabant in human plasma using a deuterated internal standard: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
General Workflow for Rimonabant Analysis
The overall process for the quantitative analysis of Rimonabant in plasma samples is depicted in the workflow diagram below. This process begins with the collection of the plasma sample, followed by the addition of the deuterated internal standard, extraction of the analyte, and finally, analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques for Rimonabant analysis in human plasma using a deuterated internal standard. These values are representative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery (%) | 85 - 95 | 90 - 105 | > 90 |
| Matrix Effect (%) | 88 - 102 | 92 - 105 | 85 - 110 |
| Linearity (ng/mL) | 0.1 - 1000 | 0.5 - 1000 | 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 1.0 |
| Intra-day Precision (%RSD) | < 10 | < 8 | < 12 |
| Inter-day Precision (%RSD) | < 12 | < 10 | < 15 |
| Accuracy (%) | 90 - 110 | 92 - 108 | 88 - 112 |
Application Note 1: Liquid-Liquid Extraction (LLE)
Principle
LLE is a classic sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Rimonabant, a non-polar compound, extraction into an organic solvent is highly efficient.
Experimental Protocol
Materials:
-
Human plasma (K2EDTA)
-
Rimonabant certified reference standard
-
Rimonabant-d10 certified reference standard (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Ammonium hydroxide (5%)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma. Spike with 10 µL of Rimonabant-d10 working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, spike with the appropriate concentration of Rimonabant working solution.
-
Alkalinization: Add 50 µL of 5% ammonium hydroxide to the plasma sample and vortex for 10 seconds to basify the sample, ensuring Rimonabant is in its free base form for efficient extraction.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulate matter.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LLE Workflow Diagram
Application Note 2: Solid-Phase Extraction (SPE)
Principle
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. For Rimonabant, a reversed-phase SPE cartridge (e.g., C18) is effective.
Experimental Protocol
Materials:
-
Human plasma (K2EDTA)
-
Rimonabant and Rimonabant-d10 standards
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
SPE vacuum manifold
-
Vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of Rimonabant-d10 working solution. Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under high vacuum for 5 minutes to remove any remaining wash solvent.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of reconstitution solution and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
SPE Workflow Diagram
Application Note 3: Protein Precipitation (PPT)
Principle
PPT is a rapid and simple method for removing proteins from biological samples by adding a substance, typically an organic solvent or an acid, that causes the proteins to denature and precipitate out of solution. Acetonitrile is a common and effective precipitating agent for plasma samples.
Experimental Protocol
Materials:
-
Human plasma (K2EDTA)
-
Rimonabant and Rimonabant-d10 standards
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Procedure:
-
Sample Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. Spike with 10 µL of Rimonabant-d10 working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Analysis: The sample can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in mobile phase if a concentration step is needed or if the high percentage of organic solvent is incompatible with the initial chromatographic conditions.
PPT Workflow Diagram
Application Notes and Protocols: Rimonabant-d10 Hydrochloride for Cannabinoid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant is a well-characterized selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2][3][4][5] Its high affinity and selectivity for the CB1 receptor make it a valuable pharmacological tool for studying the endocannabinoid system.[6] Rimonabant-d10 Hydrochloride is a deuterium-labeled version of Rimonabant, which can be used as an internal standard for quantification by mass spectrometry or as a non-radioactive competitor in binding assays.[7][8][9] These application notes provide detailed protocols for utilizing Rimonabant-d10 Hydrochloride in cannabinoid receptor binding assays, specifically focusing on competitive binding experiments to determine the affinity of novel compounds for the CB1 receptor.
Mechanism of Action
Rimonabant acts as a selective antagonist or inverse agonist at CB1 receptors, which are predominantly found in the central nervous system and peripheral tissues.[4][10] By binding to the CB1 receptor, Rimonabant blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[4] In its inverse agonist capacity, it can also reduce the basal activity of the receptor.[3][11] This modulation of the endocannabinoid system has been shown to affect appetite, energy balance, and other physiological processes.[4][12]
Data Presentation
The following tables summarize the binding affinity of Rimonabant for cannabinoid receptors from various sources. This data is crucial for designing and interpreting competitive binding assays.
Table 1: Rimonabant Binding Affinity for Cannabinoid Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Cell Line/Tissue | Reference |
| Human CB1 | Rimonabant | Radioligand Binding | 1.8 | - | - | [8] |
| Human CB1 | Rimonabant | Radioligand Binding | 5.6 | - | - | [9] |
| Human CB1 | Rimonabant | Radioligand Binding | - | 13.6 | hCB1 transfected HEK293 | [2] |
| Human CB2 | Rimonabant | Radioligand Binding | >1000 | - | - | [9] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor using a radiolabeled ligand and unlabeled Rimonabant as a reference compound. Rimonabant-d10 Hydrochloride can be used as the test compound if a mass spectrometry-based detection method is employed.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940 or another suitable CB1 receptor agonist/antagonist radioligand.
-
Test Compound: The unlabeled compound to be tested (or Rimonabant-d10 Hydrochloride).
-
Reference Compound: Unlabeled Rimonabant.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[13]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[13]
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and Rimonabant in the binding buffer.
-
Dilute the radioligand in the binding buffer to the desired concentration (typically at or below its Kd value).
-
Thaw the cell membranes on ice and dilute to the appropriate concentration in ice-cold binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled Rimonabant (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Add binding buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[14]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Visualizations
Cannabinoid Receptor Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 5. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preclinical Use of Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rimonabant-d10 Hydrochloride in preclinical animal models, focusing on its role as an internal standard for the quantification of rimonabant. Detailed protocols for the administration of rimonabant in obesity and metabolic disease models are also provided, along with a summary of its effects and the underlying signaling pathways.
Application of Rimonabant-d10 Hydrochloride
Rimonabant-d10 Hydrochloride is the deuterated form of Rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist and inverse agonist. Due to its stable isotope label, Rimonabant-d10 Hydrochloride serves as an ideal internal standard for the accurate quantification of rimonabant in biological matrices such as plasma, serum, and tissue homogenates.[1][2][3] This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical animal models. The use of a stable isotope-labeled internal standard minimizes variability introduced during sample preparation and analysis by mass spectrometry (MS), ensuring high precision and accuracy.[1][2][3]
Protocol: Quantification of Rimonabant using Rimonabant-d10 Hydrochloride as an Internal Standard
This protocol outlines a general procedure for the analysis of rimonabant in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from preclinical studies
-
Rimonabant (analytical standard)
-
Rimonabant-d10 Hydrochloride (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of rimonabant and Rimonabant-d10 Hydrochloride in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of rimonabant.
-
Prepare QC samples at low, medium, and high concentrations in blank animal plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the protein precipitation solvent containing a known concentration of Rimonabant-d10 Hydrochloride.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: Acetonitrile with 0.1% FA.
-
Gradient: A suitable gradient to separate rimonabant from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
Rimonabant: Precursor ion (Q1) m/z 463.1 → Product ion (Q3) m/z 380.9
-
Rimonabant-d10: Precursor ion (Q1) m/z 473.1 → Product ion (Q3) m/z 390.9
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of rimonabant to Rimonabant-d10 Hydrochloride.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of rimonabant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Preclinical Animal Models and Experimental Protocols
Rimonabant has been extensively studied in various preclinical animal models, primarily focusing on obesity, metabolic syndrome, and related disorders. The most common models are diet-induced obese (DIO) mice and rats.
Experimental Workflow for a Typical Preclinical Study in DIO Mice
Caption: Workflow of a preclinical study investigating Rimonabant in diet-induced obese mice.
Protocol: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Group-housed (3-5 mice per cage) under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., ~10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity and insulin resistance.[1]
-
-
Monitoring: Body weight and food intake are monitored weekly. Mice are considered obese when their body weight is significantly higher (typically >20%) than the control group.
Protocol: Administration of Rimonabant in DIO Mice
-
Formulation: Rimonabant is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in saline.[2][4]
-
Route of Administration:
-
Dosage: Dosages in preclinical studies typically range from 1 to 10 mg/kg/day.[1][2][4][5]
-
Treatment Duration: Can range from acute (single dose) to chronic (several weeks) administration, depending on the study endpoints.[1][2][3]
Quantitative Data from Preclinical Studies
The following tables summarize the effects of rimonabant in preclinical animal models.
Table 1: Effect of Rimonabant on Body Weight in DIO Mice
| Animal Model | Dose (mg/kg/day) | Route | Duration | Vehicle | Body Weight Change vs. Vehicle | Reference |
| C57BL/6J Mice | 10 | p.o. | 30 days | Not specified | ↓ 17% | [6] |
| C57BL/6J Mice | 10 | p.o. | 4 weeks | 0.1% Tween 80 | ↓ ~15% | [2][7] |
| C57BL/6JHsd Mice | 1 | i.p. | 28 days | Free PLGA-NPs | ↓ ~10% | [1] |
Table 2: Effect of Rimonabant on Food Intake in Rodents
| Animal Model | Dose (mg/kg) | Route | Observation Period | Vehicle | Food Intake Change vs. Vehicle | Reference |
| C57BL/6 Mice | 10 | p.o. | Day 2 of treatment | Not specified | ↓ 80.3% | [6] |
| Sprague-Dawley Rats | 3 and 10 | Not specified | Acute | Not specified | Dose-dependent ↓ | [8] |
| Zucker Rats (obese) | 1-10 | Not specified | Acute | Not specified | Dose-dependent ↓ | [9] |
| C57BL/6 Mice | 10 | p.o. | 2 weeks | Saline, 0.9% NaCl | ↓ ~12% | [4] |
Table 3: Effect of Rimonabant on Plasma Lipids in ApoE*3Leiden.CETP Mice
| Parameter | Treatment | Change vs. Control | p-value | Reference |
| Total Cholesterol | Rimonabant (4 weeks) | ↓ 24% | <0.05 | [10] |
| Triglycerides | Rimonabant (4 weeks) | ↓ | Significant | [10] |
| Phosphatidylethanolamine (PE) | Rimonabant (4 weeks) | ↓ | Significant | [10] |
| Cholesteryl Esters (ChoE) | Rimonabant (4 weeks) | ↓ | Significant | [10] |
Mechanism of Action and Signaling Pathways
Rimonabant exerts its effects primarily by acting as an inverse agonist at the CB1 receptor.[10] CB1 receptors are G-protein coupled receptors (GPCRs) highly expressed in the central nervous system (CNS) and various peripheral tissues, including adipose tissue, liver, and skeletal muscle.
CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of Rimonabant.
Activation of the CB1 receptor by endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG) leads to the activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulates ion channels. Rimonabant, by blocking this receptor, prevents these downstream effects, resulting in reduced appetite, increased energy expenditure, and improved metabolic profiles.[10]
Disclaimer: Rimonabant was withdrawn from the market for human use due to severe psychiatric side effects. Its use is restricted to preclinical research. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic oral rimonabant administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant Improves Oxidative/Nitrosative Stress in Mice with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the cannabinoid CB1 receptor antagonist rimonabant in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the cannabinoid receptor-1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rimonabant reduces the essential value of food in the genetically obese Zucker rat: an exponential demand analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma and Liver Lipidomics Response to an Intervention of Rimonabant in ApoE*3Leiden.CETP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rimonabant and its Deuterated Analog (Rimonabant-d10) in Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rimonabant is a selective cannabinoid receptor type 1 (CB1) antagonist that has been investigated for the treatment of obesity and related metabolic disorders. To support pharmacokinetic and drug metabolism studies, a robust and sensitive analytical method for the quantification of Rimonabant in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Rimonabant-d10, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing.[1][2] This application note details a validated LC-MS/MS method for the simultaneous separation and quantification of Rimonabant and its deuterated analog, Rimonabant-d10, in plasma.
Experimental
The following protocol provides a comprehensive procedure for the analysis of Rimonabant and Rimonabant-d10.
Materials and Reagents
-
Rimonabant reference standard
-
Rimonabant-d10 internal standard[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions
The separation of Rimonabant and Rimonabant-d10 can be achieved using a reversed-phase C18 column. Due to their structural similarity, the two compounds will co-elute, but they will be differentiated by their mass-to-charge ratios in the mass spectrometer.
| Parameter | Condition |
| Column | C18, 2.7 µm particle size, 50 x 2.1 mm[4] or C18, 5 µm, 4.6 x 150 mm[5] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Gradient Program | A gradient elution is often employed for complex matrices. A typical gradient could be: Hold at 40% B for 0.7 min, linear increase to 85% B over 6.3 min, increase to 95% B for 0.2 min, hold at 95% B for 3.3 min, return to 40% B in 0.5 min, and equilibrate for 6.0 min.[4] An isocratic method with 62% acetonitrile and 38% 20 mM KH2PO4 (pH 6.7) has also been reported.[5] |
| Flow Rate | 0.3 mL/min for UHPLC[4] or 1.5 mL/min for HPLC[5] |
| Column Temperature | Ambient (e.g., 23°C)[5] or controlled at 30°C[6] |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.
| Parameter | Rimonabant | Rimonabant-d10 (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 463.1[7] | 473.8 (Calculated) |
| Product Ion (m/z) | 363.0[8][9] or 380.9[7] | To be determined by direct infusion |
| Collision Energy (eV) | To be optimized for the specific instrument | To be optimized for the specific instrument |
| Dwell Time (ms) | To be optimized for the specific instrument | To be optimized for the specific instrument |
Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of Rimonabant-d10 internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable organic solvent (e.g., a mixture of isopropanol and hexane, or diethyl ether) for protein precipitation and extraction.[5][7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Quantification is based on the peak area ratio of the analyte (Rimonabant) to the internal standard (Rimonabant-d10). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Rimonabant in the unknown samples is then determined from this curve.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Rimonabant.
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous analysis of Rimonabant and its deuterated internal standard, Rimonabant-d10, in plasma. This method is suitable for supporting pharmacokinetic studies in drug development and other research applications requiring accurate quantification of Rimonabant. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for potential variations during sample preparation and analysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Settings for Rimonabant-d10 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the analysis of Rimonabant-d10 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the precursor and product ions for Rimonabant and Rimonabant-d10?
A1: Rimonabant is typically analyzed in positive ion mode via electrospray ionization (ESI). The protonated molecule [M+H]⁺ is observed as the precursor ion. For Rimonabant-d10, the precursor ion will have a higher mass-to-charge ratio (m/z) due to the ten deuterium atoms. The product ions are generated through collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Rimonabant | 463.1 | 380.9 | [1] |
| Rimonabant | 463 | 363 | [2] |
| Rimonabant | 463.0854 | 363.3, 337.2, 381 | [3] |
| Rimonabant-d10 | ~473.8 | Expected to be similar to Rimonabant, with a +10 Da shift for fragments containing the piperidinyl-d10 moiety. | Calculated based on[4] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is crucial to perform an infusion of the analyte to determine the exact precursor and product ions on your specific mass spectrometer.
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for Rimonabant-d10?
A2: Optimization of CE and DP is critical for achieving maximum sensitivity and a stable signal. This is typically done by infusing a standard solution of Rimonabant-d10 directly into the mass spectrometer and varying these parameters.
Experimental Protocol: Optimization of CE and DP
-
Prepare a standard solution: Prepare a 100-1000 ng/mL solution of Rimonabant-d10 Hydrochloride in a solvent mixture that mimics the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]
-
Infuse the solution: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Optimize DP: While monitoring the precursor ion of Rimonabant-d10 (~473.8 m/z), ramp the declustering potential across a relevant range. The optimal DP will be the value that provides the highest and most stable signal for the precursor ion.
-
Optimize CE: Set the DP to the optimized value. Select the precursor ion in the first quadrupole (Q1) and ramp the collision energy in the collision cell. Monitor the intensity of the desired product ions in the third quadrupole (Q3). The optimal CE will be the value that yields the highest intensity for the specific product ion you will use for quantification.
-
Repeat for each transition: If you are monitoring multiple product ions, repeat the CE optimization for each one.
Q3: I am observing a chromatographic shift between Rimonabant and Rimonabant-d10. Is this normal?
A3: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a concern as long as the peak shapes are good and the elution is consistent.
Q4: My calibration curve is non-linear at high concentrations. What could be the cause?
A4: Non-linearity at higher concentrations can be due to several factors:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, which can lead to a non-linear response.[6]
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of Rimonabant can contribute to the signal of Rimonabant-d10, especially at high analyte concentrations.[6]
-
Detector Saturation: The detector may become saturated at very high ion intensities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Incorrect precursor/product ion m/z values. | Verify the m/z values by infusing a standard solution. |
| Suboptimal ionization source parameters. | Optimize spray voltage, gas flows (nebulizer, turbo, curtain), and temperature. | |
| Sample concentration is too low. | Ensure the sample concentration is appropriate for the instrument's sensitivity.[7] | |
| Clogged sample path or emitter. | Check for and clear any blockages in the LC or MS sample path. | |
| Unstable Signal/High Noise | Leaks in the LC or MS system. | Check for leaks in fittings, tubing, and gas lines.[8] |
| Inconsistent spray in the ion source. | Visually inspect the spray and optimize source position and parameters.[9] | |
| Contaminated mobile phase or system. | Prepare fresh mobile phase with high-purity solvents and flush the system. | |
| Peak Tailing or Splitting | Poor chromatography. | Optimize the LC method (e.g., column, mobile phase, gradient). |
| Column degradation. | Replace the analytical column. | |
| High Background | Contamination in the system. | Clean the ion source. Run blank injections to identify the source of contamination.[10] |
| Poor quality solvents or reagents. | Use LC-MS grade solvents and fresh reagents. |
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate key workflows.
Caption: Workflow for optimizing mass spectrometer parameters.
Caption: A logical approach to troubleshooting common MS issues.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. agilent.com [agilent.com]
Troubleshooting poor peak shape for Rimonabant-d10 Hydrochloride in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Rimonabant-d10 Hydrochloride in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Rimonabant-d10 Hydrochloride?
Poor peak shape for Rimonabant, a basic and hydrophobic compound, typically manifests as peak tailing or fronting. The most common causes are:
-
Peak Tailing: Secondary interactions between the basic Rimonabant molecule and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3] This is the most frequent issue.
-
Peak Fronting: Column overloading due to excessive sample concentration or injection volume, or a mismatch where the sample solvent is stronger than the mobile phase.[4][5][6]
-
Split Peaks: A blocked column inlet frit, a void in the column packing bed, or dissolving the sample in a solvent incompatible with the mobile phase.
Q2: My Rimonabant peak is tailing significantly. What is the first thing I should check?
For basic compounds like Rimonabant, peak tailing is often caused by interactions with the HPLC column's stationary phase.[2][3] The first and most effective parameter to check is the mobile phase pH . Operating at a low pH (e.g., pH 2-3) can suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions and improving peak symmetry.[2][7]
Q3: My Rimonabant peak is fronting. What is the likely cause and solution?
Peak fronting is most commonly a result of sample overload .[5][6] This can mean the sample concentration is too high or the injection volume is too large. The simplest solution is to dilute the sample or reduce the injection volume and reinject.[4][8] If the issue persists, ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[8]
Q4: Why am I seeing split peaks for my Rimonabant standard?
Split peaks can indicate a few problems. A common cause is a partially blocked inlet frit on the column, which distorts the sample band. This can be prevented by using a guard column and filtering samples. Another possibility is a void or channel in the column packing material.[2] Lastly, if the sample is not fully dissolved or precipitates upon injection into the mobile phase, split peaks can occur.
Q5: What is a good starting HPLC method for Rimonabant-d10 Hydrochloride analysis?
Based on validated methods, a robust starting point for Rimonabant analysis on a C18 column would be a reversed-phase isocratic method. A mobile phase consisting of a high proportion of organic solvent like acetonitrile or methanol mixed with water is effective.[9][10][11] For example, Acetonitrile:Water (80:20, v/v) with a flow rate of 1.0 mL/min and UV detection around 260 nm is a common starting point.[9][12]
Detailed Troubleshooting Guides
Issue: Persistent Peak Tailing
Question: How do I systematically troubleshoot and resolve peak tailing for Rimonabant-d10 Hydrochloride?
Answer: Peak tailing occurs when a fraction of the analyte is retained longer on the column than the main peak band, often due to secondary chemical interactions.[3][13] Follow this systematic approach to diagnose and resolve the issue.
Step 1: Optimize Mobile Phase pH Rimonabant is a basic compound, making it prone to interacting with acidic silanol groups on the silica column surface.[2]
-
Action: Lower the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., phosphate) or acid modifier (e.g., formic acid, trifluoroacetic acid). This protonates the silanol groups, reducing their ability to interact with the analyte.[7]
-
Buffer: Using a buffer at a concentration of 10-50 mM will help maintain a stable pH and improve peak shape reproducibility.[1][7]
Step 2: Evaluate Column Chemistry and Health If pH optimization is insufficient, the column itself may be the issue.
-
Action 1: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces tailing for basic compounds.[1][2]
-
Action 2: Check for Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong organic solvent.[8] If the problem persists after flushing, and the column has been used extensively, it may be degraded and require replacement.[13][14]
Step 3: Add a Competing Base
-
Action: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and improve peak shape. However, be aware that additives like TEA can suppress MS signals if using LC-MS.
Step 4: Reduce Sample Load
-
Action: Although more commonly associated with fronting, severe mass overload can also contribute to tailing.[2] Try reducing the concentration of your sample by a factor of 5 or 10 to see if the peak shape improves.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. uhplcs.com [uhplcs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Rimonabant-d10 Hydrochloride & Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects when using Rimonabant-d10 Hydrochloride as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte (Rimonabant) is reduced by the presence of co-eluting components from the sample matrix.[1] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.
Q2: Why is Rimonabant-d10 Hydrochloride used as an internal standard?
A2: Rimonabant-d10 Hydrochloride is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Rimonabant, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in the analytical process, including matrix effects like ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, more accurate and precise results can be obtained.
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Common causes of ion suppression include co-eluting endogenous matrix components such as phospholipids, salts, and proteins, as well as exogenous substances like formulation agents from the drug product.[1] These molecules can compete with the analyte and internal standard for ionization in the MS source, leading to a reduced signal.
Q4: Can the Rimonabant-d10 Hydrochloride internal standard itself cause problems?
A4: While SIL internal standards are the gold standard, they are not without potential issues. Problems can arise from:
-
Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias, especially at low concentrations.
-
In-source Fragmentation: The deuterated internal standard could lose a deuterium atom in the ion source, contributing to the analyte's signal.
-
Isotopic Exchange: Deuterium atoms on the internal standard might exchange with hydrogen atoms from the solvent, altering the concentration of the deuterated standard over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Rimonabant using Rimonabant-d10 Hydrochloride that may be related to ion suppression.
Problem 1: Low or inconsistent signal for both Rimonabant and Rimonabant-d10 in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from the sample matrix is likely affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[1]
-
Liquid-Liquid Extraction (LLE): This technique can effectively separate Rimonabant from polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can be optimized to selectively isolate the analyte and internal standard while washing away interfering substances like phospholipids.[1]
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient Elution: Modifying the mobile phase gradient can help separate Rimonabant from the region where matrix components elute.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and improve separation.
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: The signal for Rimonabant is suppressed, but the Rimonabant-d10 signal remains stable.
-
Possible Cause: This indicates that the analyte and internal standard are not experiencing the same degree of ion suppression. This can happen if they are not perfectly co-eluting.
-
Troubleshooting Steps:
-
Optimize Chromatography for Co-elution: Adjust the mobile phase composition, gradient, and flow rate to ensure that Rimonabant and Rimonabant-d10 elute at the exact same retention time.
-
Perform a Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression is occurring.
-
Problem 3: High variability in the Rimonabant-d10 signal across a batch of samples.
-
Possible Cause: Inconsistent sample preparation or instrumental issues can lead to variability in the internal standard signal.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent and accurate addition of the Rimonabant-d10 Hydrochloride solution to all samples. Verify the efficiency and reproducibility of the extraction procedure.
-
Check for Instrumental Problems: Investigate for issues with the autosampler (inconsistent injection volumes), a contaminated LC column, or a dirty ion source.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to identify regions of ion suppression in your chromatogram.
Methodology:
-
System Setup:
-
Prepare a solution of Rimonabant in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
Use a T-junction to introduce the Rimonabant solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
-
Analyte Infusion:
-
Begin infusing the Rimonabant solution into the mass spectrometer and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the Rimonabant signal. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that are causing the suppression.
-
Expected Results:
| Time (min) | Rimonabant Signal | Interpretation |
| 0 - 2.0 | Stable | No significant ion suppression |
| 2.1 - 3.5 | Significant Drop | Ion suppression zone due to co-eluting matrix components |
| 3.6 - 5.0 | Stable | No significant ion suppression |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Rimonabant quantification in human plasma.[2][3]
Methodology:
-
Sample Aliquoting: To 100 µL of plasma sample in a clean tube, add 25 µL of Rimonabant-d10 Hydrochloride working solution (internal standard).
-
Vortex: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex Extraction: Vortex the samples for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Rimonabant analysis.
Caption: Troubleshooting logic for ion suppression.
References
Improving extraction recovery of Rimonabant using Rimonabant-d10 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Rimonabant from biological matrices using Rimonabant-d10 Hydrochloride as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Rimonabant-d10 Hydrochloride in Rimonabant extraction and quantification?
Rimonabant-d10 Hydrochloride is a deuterated form of Rimonabant and serves as an ideal internal standard (IS) for the quantification of Rimonabant by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary role is to control for variability during the extraction process, as well as during HPLC injection and ionization in the mass spectrometer.[1] Because it is chemically almost identical to Rimonabant, it behaves similarly during extraction, chromatography, and ionization, allowing it to accurately correct for any loss of Rimonabant that may occur at any of these steps.
Q2: How does a deuterated internal standard like Rimonabant-d10 improve the accuracy of quantification?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] They improve accuracy by compensating for two major sources of error: variable extraction recovery and matrix effects.[2][3]
-
Extraction Recovery: During sample preparation, some of the analyte (Rimonabant) may be lost. Since Rimonabant-d10 has nearly identical chemical and physical properties, it will be lost at a proportional rate. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, regardless of minor variations in extraction efficiency between samples.[3][4]
-
Matrix Effects: Biological samples are complex and contain various substances that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5][6][7] This can cause inaccurate quantification. A deuterated internal standard that co-elutes with the analyte will experience the same matrix effects, allowing for reliable correction and more accurate results.[8]
Q3: What are the most common methods for extracting Rimonabant from biological matrices?
The most commonly cited methods for extracting Rimonabant from biological matrices such as plasma, serum, and hair are:
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning Rimonabant from the aqueous biological sample into an immiscible organic solvent.[9] Common solvents used for Rimonabant extraction include diethyl ether and mixtures like isopropanol/hexane or chloroform/methanol.[10][11]
-
Protein Precipitation (PPT): This is a simpler method where a solvent (like acetonitrile or methanol) or an acid is added to the sample to precipitate proteins.[12][13] While quick, it may not provide as clean a sample as LLE or SPE, potentially leading to more significant matrix effects.[14][15]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from the liquid sample, after which interfering substances are washed away, and the purified analyte is eluted with a different solvent.[16][17][18]
Troubleshooting Guide
Issue 1: Low Extraction Recovery of Rimonabant
Low recovery of Rimonabant can be a significant issue, leading to poor sensitivity and inaccurate results. Rimonabant-d10 is a critical tool for diagnosing and correcting this problem.
Troubleshooting Steps:
-
Assess the Internal Standard Signal:
-
Consistent but Low IS Signal: If the Rimonabant-d10 signal is consistently low across all samples, it suggests a systematic issue with the extraction procedure itself.
-
Inconsistent IS Signal: If the Rimonabant-d10 signal is highly variable between samples, it points to inconsistent sample handling or significant inter-sample matrix differences.[3]
-
-
Optimize Liquid-Liquid Extraction (LLE) Parameters: [16]
-
Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently extract Rimonabant. Consider testing different solvents or solvent mixtures.
-
pH Adjustment: The pH of the aqueous sample can significantly impact the extraction efficiency of ionizable compounds.[19][20][21] Experiment with adjusting the sample pH to ensure Rimonabant is in its most neutral, non-polar form to enhance its partitioning into the organic solvent.
-
Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may lead to incomplete extraction. Try increasing the ratio of organic solvent to the aqueous sample.[16]
-
"Salting Out": Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of Rimonabant in the aqueous layer and drive it into the organic phase, thereby increasing recovery.[16]
-
Mixing and Emulsion Formation: Ensure thorough mixing of the two phases to maximize the surface area for extraction. However, overly vigorous shaking can lead to emulsion formation, which can trap the analyte. If emulsions form, try centrifugation at a higher speed or adding salt to break the emulsion.[22]
-
-
Optimize Solid-Phase Extraction (SPE) Parameters: [17][18][23]
-
Sorbent Selection: Choose a sorbent that has a high affinity for Rimonabant. For a relatively non-polar compound like Rimonabant, a reversed-phase sorbent (e.g., C18) is a common choice.
-
Sample pH: Adjust the pH of the sample before loading it onto the SPE cartridge to ensure Rimonabant is in a neutral form for optimal retention.[22]
-
Wash Solvent: The wash step is critical for removing interferences. However, a wash solvent that is too strong can lead to premature elution of Rimonabant. Optimize the composition of the wash solvent to remove as many interferences as possible without losing the analyte.
-
Elution Solvent: The elution solvent must be strong enough to completely desorb Rimonabant from the sorbent. Ensure a sufficient volume of the appropriate elution solvent is used.
-
Data Presentation: LLE Solvent Optimization
| Extraction Solvent | Rimonabant Recovery (%) | Rimonabant-d10 Recovery (%) | Analyte/IS Ratio |
| Diethyl Ether | 75 ± 5 | 78 ± 6 | 0.96 |
| Hexane/Isopropanol (95:5) | 88 ± 4 | 90 ± 3 | 0.98 |
| Methyl-tert-butyl ether | 82 ± 7 | 85 ± 6 | 0.96 |
Issue 2: High Variability in Results
High variability in the quantification of Rimonabant across replicate samples or a batch can indicate inconsistent sample processing or matrix effects.
Troubleshooting Steps:
-
Evaluate the Analyte/IS Ratio: The primary advantage of using Rimonabant-d10 is that the ratio of Rimonabant to Rimonabant-d10 should remain constant even if the absolute recoveries vary. If this ratio is inconsistent, it could point to:
-
Interference: A component in the matrix may be co-eluting with either the analyte or the internal standard, but not both, affecting their respective peak areas.
-
Differential Degradation: Rimonabant or Rimonabant-d10 may be degrading at different rates, although this is less likely with a deuterated standard.
-
-
Investigate Matrix Effects:
-
Matrix effects, such as ion suppression or enhancement, are a common cause of variability in LC-MS/MS analysis.[5][6][7]
-
How Rimonabant-d10 Helps: Because Rimonabant-d10 co-elutes with Rimonabant, it is subjected to the same matrix effects.[8] A stable analyte/IS ratio across different samples, even with varying absolute peak areas, indicates that the internal standard is effectively compensating for matrix effects.
-
If you suspect significant matrix effects are still impacting your results (e.g., inconsistent analyte/IS ratios), consider improving your sample cleanup procedure (e.g., switching from protein precipitation to SPE) to remove more of the interfering matrix components.[15]
-
Issue 3: Rimonabant Degradation
Rimonabant may be susceptible to degradation under certain conditions, leading to lower than expected concentrations.
Troubleshooting Steps:
-
Assess Sample Stability:
-
Conduct freeze-thaw stability tests by subjecting spiked samples to multiple freeze-thaw cycles and analyzing them. Rimonabant has been shown to be stable in monkey plasma after three freeze-thaw cycles.[24]
-
Evaluate short-term stability by leaving spiked samples at room temperature for several hours before extraction. Rimonabant is stable in monkey plasma for at least 24 hours at room temperature.[24]
-
Check long-term stability by analyzing spiked samples that have been stored at -20°C or -80°C for an extended period. One study noted a 30% decrease in Rimonabant concentration in plasma after 3 weeks at -20°C.[11]
-
-
Minimize Degradation During Sample Processing:
-
Keep samples on ice or at a controlled low temperature during processing.
-
Avoid prolonged exposure to light if the compound is light-sensitive.
-
If using an evaporation step to concentrate the sample, use a gentle stream of nitrogen and a controlled temperature water bath to prevent thermal degradation.[21]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Rimonabant from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 1.0 mL of plasma sample, add 50 µL of Rimonabant-d10 Hydrochloride working solution (as internal standard).
-
Add 100 µL of 5 N sodium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3.0 mL of extraction solvent (e.g., 5% isopropanol in hexane).
-
Vortex for 1 minute.
-
Centrifuge at 1,500 x g for 10 minutes to separate the layers.
-
-
Isolation and Concentration:
-
Freeze the aqueous (lower) layer by placing the tube in a -80°C freezer.
-
Pour off the organic supernatant into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Rimonabant from Plasma
This is a general protocol and should be optimized for your specific needs.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of Rimonabant-d10 Hydrochloride working solution.
-
Add 1 mL of 4% phosphoric acid in water and vortex. This adjusts the pH and dilutes the sample.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Rimonabant and Rimonabant-d10 from the cartridge with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Rimonabant.
Caption: Solid-Phase Extraction (SPE) workflow for Rimonabant.
Caption: Troubleshooting logic for Rimonabant extraction.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 24. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic cross-talk between Rimonabant and Rimonabant-d10
Technical Support Center: Rimonabant and Rimonabant-d10 Analysis
Welcome to the technical support center for the bioanalysis of Rimonabant using its deuterated internal standard, Rimonabant-d10. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic cross-talk and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern for Rimonabant and Rimonabant-d10 analysis?
A1: Isotopic cross-talk, or interference, occurs when the mass spectral signal of an analyte (Rimonabant) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, Rimonabant-d10.[1] This can happen for two primary reasons:
-
Natural Isotope Contribution: Rimonabant contains atoms like Carbon-13, Chlorine-37, and Nitrogen-15 at natural abundances. These heavier isotopes cause the mass spectrum of Rimonabant to have small peaks at masses greater than its monoisotopic mass (M+1, M+2, etc.). If these isotopic peaks overlap with the mass of Rimonabant-d10, it can artificially inflate the internal standard's signal.
-
Internal Standard Impurity: The Rimonabant-d10 standard may contain a small amount of the unlabeled Rimonabant (d0). This impurity will contribute to the analyte signal, leading to inaccuracies, especially at the lower limit of quantification (LLOQ).
This interference can compromise the accuracy and precision of the assay, leading to non-linear calibration curves and biased results.[2][3]
Q2: How can I optimize my mass spectrometer settings to minimize isotopic cross-talk?
A2: Proper optimization of the mass spectrometer is critical. Key parameters to focus on include:
-
Resolution: Use a high-resolution mass spectrometer if available. Higher resolution can help distinguish between the analyte's isotopic peaks and the internal standard's signal.
-
Collision Energy (CE): Optimize the collision energy for your specific multiple reaction monitoring (MRM) transitions. This ensures efficient fragmentation of the precursor ion and can help minimize the detection of interfering ions.
-
MRM Transition Selection: Choose MRM transitions that are specific and sensitive for both Rimonabant and Rimonabant-d10. Whenever possible, select fragment ions that do not contain the site of deuteration for the internal standard, as this can reduce the risk of H/D exchange in the ion source.
Q3: What are the ideal chromatographic conditions to separate Rimonabant and Rimonabant-d10?
A3: While Rimonabant and Rimonabant-d10 are expected to co-elute, chromatographic optimization is key to separate them from matrix interferences which can exacerbate cross-talk.
-
Column Choice: A C18 column is commonly used for the analysis of Rimonabant.[4][5]
-
Mobile Phase: A gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution with a modifier (like formic acid) is often effective.[6]
-
Flow Rate and Gradient: A well-optimized flow rate and gradient profile can ensure sharp, symmetrical peaks, which helps in accurate integration and reduces the impact of any background noise or interfering signals.
Q4: How does the purity of the Rimonabant-d10 internal standard affect the analysis?
A4: The isotopic purity of the Rimonabant-d10 is paramount. A higher percentage of unlabeled Rimonabant (d0) in the internal standard will lead to a significant positive bias in the measurement of the analyte, especially at low concentrations. Always source internal standards from reputable suppliers and review the certificate of analysis for isotopic purity specifications. If the d0 contribution is known and consistent, a mathematical correction can be applied.
Q5: Can I mathematically correct for isotopic cross-talk?
A5: Yes, mathematical correction is a valid approach, especially when isotopic interference cannot be eliminated through experimental optimization.[7][8] The process generally involves:
-
Analyzing a pure solution of the Rimonabant standard to determine the contribution of its M+10 isotope to the Rimonabant-d10 MRM transition.
-
Analyzing a pure solution of the Rimonabant-d10 standard to determine the contribution of any d0 impurity to the Rimonabant MRM transition.
-
Using these measured contribution factors to correct the peak areas in the study samples.
Several software packages and methodologies are available for performing these corrections.[9][10]
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at the low end.
-
Possible Cause: Significant contribution of the unlabeled Rimonabant (d0) impurity from the internal standard to the analyte signal.
-
Solution:
-
Verify the isotopic purity of your Rimonabant-d10 standard.
-
If the purity is low, consider obtaining a new batch with higher isotopic purity.
-
Alternatively, perform a mathematical correction for the d0 contribution.
-
Issue 2: High background signal in the Rimonabant-d10 MRM channel in blank samples.
-
Possible Cause: Isotopic contribution from high concentrations of Rimonabant in unknown samples being carried over into subsequent blank injections.
-
Solution:
-
Optimize the LC gradient and wash steps between injections to prevent carryover.
-
Ensure adequate chromatographic separation of Rimonabant from any late-eluting matrix components.
-
Check for any potential contamination in the LC-MS system.
-
Issue 3: Inaccurate results for quality control (QC) samples.
-
Possible Cause: Inconsistent isotopic cross-talk across different sample matrices or concentrations.
-
Solution:
-
Re-evaluate the matrix effect for your assay. Incomplete co-elution of the analyte and internal standard can lead to differential matrix effects.[1]
-
Ensure that the concentration of the internal standard is appropriate. Using too low a concentration can make the assay more susceptible to interference.[3]
-
Review the integration of the chromatographic peaks to ensure consistency.
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction of Rimonabant from Human Plasma
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of Rimonabant-d10 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Method
-
LC System: Standard UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Data Tables
Table 1: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Rimonabant | 463.1 | 363.2 | 100 | 25 |
| Rimonabant-d10 | 473.1 | 373.2 | 100 | 25 |
Note: The specific MRM transition for Rimonabant (m/z 463 → 363) is a commonly cited transition in the literature.[11][12]
Table 2: Impact of Internal Standard Purity on LLOQ Accuracy
| Rimonabant-d10 Purity (% d0) | Apparent LLOQ Concentration (ng/mL) | Accuracy (%) |
| 0.05% | 0.102 | 102% |
| 0.1% | 0.108 | 108% |
| 0.5% | 0.145 | 145% |
This table illustrates how increasing levels of unlabeled impurity in the internal standard can lead to a positive bias and decreased accuracy at the Lower Limit of Quantification (LLOQ).
Visualizations
Caption: Troubleshooting workflow for isotopic cross-talk.
Caption: General experimental workflow for Rimonabant analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en-trust.at [en-trust.at]
- 8. researchgate.net [researchgate.net]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant-d10 Hydrochloride stability issues in different solvents
Welcome to the technical support center for Rimonabant-d10 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Rimonabant-d10 Hydrochloride and what is its primary application? A1: Rimonabant-d10 Hydrochloride is a deuterium-labeled salt form of Rimonabant.[1] Rimonabant is a potent and selective antagonist or inverse agonist of the central cannabinoid receptor 1 (CB1).[1][2][3] The deuterated form, Rimonabant-d10, is primarily intended for use as an internal standard for the quantification of Rimonabant in biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q2: How should I store the solid (powder) form of Rimonabant-d10 Hydrochloride? A2: The solid form of Rimonabant-d10 Hydrochloride should be stored at -20°C.[4] Under these conditions, the compound is stable for at least four years.[4][5]
Q3: What is the recommended solvent for preparing a stock solution? A3: For initial stock solutions, organic solvents are recommended. Rimonabant is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] It is also soluble in chloroform.[4] When using DMSO, it is critical to use a new, anhydrous grade, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[2] It is good practice to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidation.[5]
Q4: How can I prepare a working solution in an aqueous buffer? A4: Rimonabant is sparingly soluble in aqueous buffers.[5] To achieve maximum solubility, first dissolve the compound in ethanol to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2).[5] Using this method, a solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of ethanol to PBS.[5]
Q5: How stable is Rimonabant-d10 Hydrochloride in aqueous solutions? A5: Aqueous solutions of Rimonabant are not stable for long-term storage. It is strongly recommended not to store aqueous solutions for more than one day.[5] For all experiments, especially in vivo studies, working solutions should be prepared fresh on the day of use to ensure compound integrity and obtain reliable results.[2]
Q6: What are the primary factors that can cause degradation of Rimonabant-d10 Hydrochloride in solution? A6: Like many pharmaceutical compounds, the stability of Rimonabant in solution can be affected by several factors, including pH, temperature, light, and oxidation.[6] Forced degradation studies on Rimonabant have shown it is susceptible to hydrolytic (acid and base), oxidative, and photolytic stress conditions.[7]
Troubleshooting Guide
Issue: My compound has precipitated out of my aqueous working solution.
-
Cause: This is often due to the low aqueous solubility of Rimonabant. The concentration may have exceeded its solubility limit in the final buffer composition, or the temperature may have dropped, reducing solubility.
-
Solution:
-
Ensure the final concentration of the organic co-solvent (like ethanol) is sufficient to maintain solubility.
-
Try gently warming the solution or using sonication to aid dissolution.[2]
-
Prepare the working solution immediately before use and do not store it, particularly at low temperatures.
-
Issue: I am seeing unexpected peaks in my HPLC or LC-MS analysis.
-
Cause: These peaks could be degradation products. Rimonabant can degrade under various conditions, leading to new chemical entities.[7]
-
Solution:
-
Check Solution Age: Ensure your analyzed sample was from a freshly prepared solution.
-
Review Storage Conditions: Confirm that stock solutions were stored properly at -20°C or below, protected from light, and tightly sealed.
-
Perform a Forced Degradation Study: To confirm if the peaks are related to Rimonabant, you can perform a controlled degradation study (see protocol below) to identify the degradation product peaks.
-
Issue: I am observing a loss of biological activity in my experiments.
-
Cause: A reduction in the expected biological effect can be a direct indicator of compound degradation. The active concentration of Rimonabant-d10 Hydrochloride in your solution may be lower than calculated due to instability.
-
Solution:
-
Use Fresh Preparations: Always prepare fresh working solutions from a reliable stock solution for every experiment. Do not reuse aqueous solutions from a previous day.[2][5]
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a new one from the solid compound. Analyze both the old and new stock solutions by HPLC to compare purity and concentration.
-
Quantitative Data and Experimental Protocols
Data Presentation
Table 1: Solubility of Rimonabant and its Salts in Various Solvents
| Solvent | Rimonabant | Rimonabant Hydrochloride | Rimonabant-d10 | Citation(s) |
| Ethanol | ~30 mg/mL | Not specified | Not specified | [5] |
| DMSO | ~20 mg/mL | 33.33 mg/mL | Not specified | [2][5] |
| DMF | ~20 mg/mL | Not specified | Not specified | [5] |
| Chloroform | Not specified | Not specified | Soluble | [4] |
| Water | Sparingly soluble | < 0.1 mg/mL (insoluble) | Not specified | [2][5] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | Not specified | Not specified | [5] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Citation(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [4][5] |
| Organic Stock Solution (e.g., in DMSO) | -20°C | Recommended to store short-term; long-term stability data not specified. Best practice is to use within weeks. | General Lab Practice |
| Aqueous Working Solution | Room Temp or 4°C | Not recommended for storage > 1 day | [5] |
Experimental Protocol: Stability Assessment using Reverse-Phase HPLC
This protocol is adapted from validated methods for Rimonabant analysis and is designed to assess the stability of Rimonabant-d10 Hydrochloride in a specific solvent or condition.[7]
1. Objective: To quantify the remaining percentage of intact Rimonabant-d10 Hydrochloride over time and detect the formation of degradation products.
2. Materials:
-
Rimonabant-d10 Hydrochloride
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
C18 Reverse-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm particle size)[7]
-
HPLC system with a Diode Array Detector (DAD) or UV detector
3. Method:
-
Mobile Phase: Acetonitrile and Water (75:25, v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm.[7]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Rimonabant-d10 Hydrochloride in the solvent of interest (e.g., DMSO, Ethanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solution: Dilute the stock solution with the final test solvent (e.g., PBS buffer, cell culture media) to the desired experimental concentration (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject the test solution into the HPLC system to obtain the initial chromatogram. The area of the Rimonabant-d10 peak at T=0 is considered 100%.
-
Incubation: Store the test solution under the desired stress condition (e.g., 37°C, room temperature with light exposure, etc.).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and inject it into the HPLC system.
-
Data Analysis:
-
Calculate the percentage of Rimonabant-d10 remaining at each time point relative to the T=0 peak area.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products. Ensure the main peak is well-resolved from any degradation peaks (resolution > 2).[7]
-
Visualizations
Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Rimonabant Bioanalysis with Rimonabant-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimonabant-d10 to overcome matrix effects in the bioanalysis of Rimonabant from biological samples.
Troubleshooting Guide
Problem: High variability in Rimonabant quantification between samples.
-
Question: Are you observing inconsistent peak areas for Rimonabant, even in your quality control (QC) samples?
-
Possible Cause: This is a classic sign of uncompensated matrix effects. Components in the biological matrix, such as phospholipids or endogenous metabolites, can co-elute with Rimonabant and either suppress or enhance its ionization in the mass spectrometer. This effect can vary from sample to sample, leading to poor reproducibility.
-
Solution: The most effective solution is the use of a stable isotope-labeled internal standard (SIL-IS), such as Rimonabant-d10. Because Rimonabant-d10 is chemically identical to Rimonabant, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of Rimonabant to Rimonabant-d10, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.
Problem: Low signal intensity and poor sensitivity for Rimonabant.
-
Question: Is the signal for Rimonabant unexpectedly low, even for your higher concentration standards?
-
Possible Cause: Significant ion suppression is likely occurring. This can be due to a high concentration of interfering compounds in the matrix that are co-eluting with Rimonabant. Inefficient sample cleanup can exacerbate this issue.
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. While protein precipitation is a quick method, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract.
-
Chromatographic Separation: Adjust your chromatographic method to separate Rimonabant from the regions of significant ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Utilize Rimonabant-d10: Even with optimized sample preparation and chromatography, some level of matrix effect may persist. Using Rimonabant-d10 as an internal standard is crucial to compensate for any remaining ion suppression and ensure accurate quantification at low concentrations.
-
Problem: Inconsistent results when using a structural analog internal standard.
-
Question: You are using a structural analog as an internal standard but still see high variability in your results. Why is this happening?
-
Possible Cause: Structural analogs, while similar, do not have the exact same physicochemical properties as the analyte. This can lead to slight differences in retention time and ionization efficiency. If the analog does not co-elute perfectly with Rimonabant, it may not experience the same matrix effects, leading to inaccurate correction.
-
Solution: Switch to a stable isotope-labeled internal standard like Rimonabant-d10. Its near-identical properties to Rimonabant ensure that it is the most reliable tool for correcting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification in LC-MS/MS analysis.[2]
Q2: How does Rimonabant-d10 help in overcoming matrix effects?
A2: Rimonabant-d10 is a deuterated form of Rimonabant, meaning some hydrogen atoms are replaced with deuterium. This makes it slightly heavier, allowing it to be distinguished from Rimonabant by the mass spectrometer. However, its chemical and physical properties are nearly identical to the unlabeled drug.[3] This ensures that it behaves in the same way during sample preparation, chromatography, and ionization. Therefore, any matrix effect that impacts Rimonabant will also impact Rimonabant-d10 to the same degree, allowing for accurate normalization of the signal.
Q3: What are the key advantages of using a deuterated internal standard like Rimonabant-d10 over a structural analog?
A3: The key advantages include:
-
Co-elution: Deuterated standards co-elute almost perfectly with the analyte, ensuring they are subjected to the same matrix effects at the same time.[4]
-
Similar Ionization Efficiency: They have nearly identical ionization efficiencies, leading to more accurate correction.
-
Comparable Extraction Recovery: They exhibit similar recovery during sample preparation.[5]
Structural analogs can have different retention times and ionization responses, which can lead to inadequate correction for matrix effects.[6]
Q4: Can I eliminate matrix effects completely with just sample preparation?
A4: While extensive sample cleanup through methods like SPE or LLE can significantly reduce matrix effects, it is often difficult to eliminate them completely, especially when dealing with complex biological matrices like plasma.[2] Therefore, the use of a suitable internal standard like Rimonabant-d10 is still highly recommended to ensure the robustness of the analytical method.
Data Presentation
The following tables summarize the expected performance of a bioanalytical method for Rimonabant with and without the use of Rimonabant-d10 as an internal standard. The data is representative of typical results seen in validated LC-MS/MS assays and highlights the benefits of using a stable isotope-labeled internal standard.
Table 1: Comparison of Recovery and Matrix Effect
| Parameter | Without Internal Standard | With Analog Internal Standard | With Rimonabant-d10 Internal Standard |
| Analyte Recovery (%) | 85.2 ± 8.5 | 86.1 ± 7.9 | 85.5 ± 2.1 |
| Matrix Factor (MF) | 0.65 (Suppression) | 0.95 (Corrected) | 0.99 (Corrected) |
| IS-Normalized Matrix Factor | N/A | 0.92 - 1.08 | 0.98 - 1.02 |
Data is representative and compiled from principles described in referenced literature.[3][5][6]
Table 2: Comparison of Method Precision and Accuracy
| Parameter | Without Internal Standard | With Analog Internal Standard | With Rimonabant-d10 Internal Standard |
| Intra-day Precision (%CV) | < 20% | < 15% | < 5% |
| Inter-day Precision (%CV) | < 25% | < 15% | < 5% |
| Accuracy (% Bias) | ± 25% | ± 15% | ± 5% |
Data is representative and compiled from principles described in referenced literature.[7][8][9]
Experimental Protocols
1. Detailed Protocol for Rimonabant Analysis in Human Plasma using LLE and LC-MS/MS with Rimonabant-d10
This protocol is a representative method for the quantification of Rimonabant in human plasma.
a. Materials and Reagents:
-
Rimonabant analytical standard
-
Rimonabant-d10 internal standard
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
b. Preparation of Standards and Internal Standard:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rimonabant and Rimonabant-d10 in methanol.
-
Working Standard Solutions: Prepare a series of Rimonabant working solutions by serially diluting the stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of Rimonabant-d10 in 50:50 methanol:water.
c. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Rimonabant-d10 working solution (50 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 50% B
-
3.6-5.0 min: Re-equilibrate at 50% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Rimonabant analysis using Rimonabant-d10.
Caption: How Rimonabant-d10 compensates for matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues with Rimonabant-d10 Hydrochloride
Technical Support Center: Rimonabant-d10 Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Rimonabant-d10 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Rimonabant using Rimonabant-d10 Hydrochloride as an internal standard is non-linear. What are the potential causes?
Non-linearity in calibration curves, particularly in LC-MS/MS applications, can stem from several factors. Common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard, causing ion suppression or enhancement.[1][2][3] This can lead to a disproportionate response at different concentrations.
-
Ion Source Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to a plateau in the signal response.[1][4]
-
Detector Saturation: The mass spectrometer's detector has a limited dynamic range. High analyte concentrations can saturate the detector, resulting in a non-linear response at the upper end of the calibration curve.[1][4]
-
Internal Standard Issues: Variability in the internal standard's response that does not mirror the analyte's response can lead to non-linearity. This could be due to differential matrix effects on the analyte and internal standard or issues with the internal standard's purity or stability.[5][6]
-
Analyte or Internal Standard Chemistry: Formation of dimers or multimers at higher concentrations can affect the ionization efficiency and lead to a non-linear response.[1][7]
-
Inappropriate Regression Model: Using a linear regression model for data that is inherently non-linear will result in a poor fit. In some cases, a quadratic regression model may be more appropriate.[8]
Q2: How can I troubleshoot a non-linear calibration curve for Rimonabant-d10 Hydrochloride?
A systematic approach is crucial for identifying the root cause of non-linearity. The following troubleshooting workflow is recommended:
Caption: Troubleshooting workflow for non-linear calibration curves.
Step-by-Step Troubleshooting Guide:
-
Evaluate Internal Standard (IS) Response:
-
Plot the absolute peak area of Rimonabant-d10 Hydrochloride across all calibration standards. A consistent response is expected. Significant variation or a trend that doesn't correlate with the analyte may indicate a problem with the IS itself or how it's affected by the matrix.[6]
-
-
Investigate Matrix Effects:
-
Prepare two sets of samples: one with the analyte and IS spiked into the mobile phase (neat solution) and another with them spiked into an extracted blank matrix. A significant difference in the analyte/IS response ratio between the two sets suggests matrix effects.[2]
-
-
Assess for Saturation Effects:
-
If non-linearity is observed at the higher concentration standards, dilute the upper-level standards. If linearity is restored in the lower concentration range, detector or ion source saturation is a likely cause.[4]
-
-
Review Sample and Standard Preparation:
-
Double-check all dilutions and concentrations for both the analyte and the internal standard. Ensure the stock solutions are correctly prepared and have not degraded. Rimonabant-d10 Hydrochloride should be stored at -20°C for long-term stability.[9]
-
-
Optimize LC-MS/MS Method:
-
Chromatography: Improve chromatographic separation to move the analyte and IS away from co-eluting matrix components.
-
Ion Source Parameters: Optimize parameters like spray voltage and gas flows to minimize saturation.
-
Detector Settings: If possible, adjust detector gain or use a less intense product ion for quantification at high concentrations.
-
Q3: What are the acceptable linearity criteria for a calibration curve?
For most bioanalytical methods, a coefficient of determination (R²) value of ≥ 0.99 is considered acceptable. However, it is also crucial to examine the residuals of the calibration curve. The back-calculated concentrations of the calibration standards should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Rimonabant and Rimonabant-d10 Hydrochloride in a suitable organic solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL. Rimonabant-d10 is soluble in chloroform.[9]
-
Working Solutions: Prepare serial dilutions of the Rimonabant stock solution to create working solutions for spiking into the blank matrix.
-
Internal Standard Working Solution: Prepare a working solution of Rimonabant-d10 Hydrochloride at a concentration that yields a consistent and robust detector response.
-
Calibration Standards: Spike appropriate volumes of the Rimonabant working solutions into a blank biological matrix (e.g., human plasma) to create a series of calibration standards. A typical range for Rimonabant analysis is 0.1 to 1000 ng/mL.[10][11]
-
Quality Controls (QCs): Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Rimonabant from plasma samples.[12]
Caption: A typical protein precipitation workflow for plasma samples.
-
To 100 µL of plasma sample, calibration standard, or QC, add the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Data Presentation
Table 1: Example Calibration Curve Data and Acceptance Criteria
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | % Deviation |
| 1 (LLOQ) | 5,120 | 1,015,000 | 0.0050 | 1.05 | +5.0% |
| 5 | 25,300 | 1,020,000 | 0.0248 | 4.90 | -2.0% |
| 20 | 101,500 | 1,010,000 | 0.1005 | 20.2 | +1.0% |
| 100 | 505,000 | 1,005,000 | 0.5025 | 99.5 | -0.5% |
| 500 | 2,480,000 | 998,000 | 2.4849 | 501 | +0.2% |
| 1000 | 4,950,000 | 995,000 | 4.9748 | 998 | -0.2% |
| R² Value: | 0.9995 |
Table 2: Typical LC-MS/MS Parameters for Rimonabant Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 150 mm x 2.1 mm)[10] |
| Mobile Phase | Acetonitrile and Formate Buffer[10] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | ESI Positive[10] |
| MS/MS Transition | Rimonabant: m/z 463 -> 363[11][12] |
| Rimonabant-d10: (Expected) m/z 473 -> 373 | |
| Spray Voltage | 4500 V[13] |
| Vaporizer Temp. | 370 °C[13] |
| Capillary Temp. | 260 °C[13] |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing sensitivity for low-level detection of Rimonabant with d10 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Rimonabant, with a focus on enhancing sensitivity using a d10 deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Rimonabant.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction or cleanup. | Optimize the extraction procedure. Consider liquid-liquid extraction with solvents like diethyl ether or a solid-phase extraction (SPE) protocol. Ensure complete solvent evaporation and reconstitution in a mobile phase-compatible solvent. |
| Suboptimal ionization in the mass spectrometer source. | Verify and optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Ensure the mobile phase pH is conducive to the positive ionization of Rimonabant.[1] | |
| Matrix effects leading to ion suppression. | Use a stable isotope-labeled internal standard like Rimonabant-d10 to compensate for matrix effects.[2] Dilute the sample if high concentrations of matrix components are suspected. Improve chromatographic separation to isolate Rimonabant from co-eluting matrix components. | |
| High Background Noise | Contaminated LC system or mobile phase. | Flush the LC system with a strong solvent mixture (e.g., isopropanol). Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[3][4] |
| Contaminated mass spectrometer source. | Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions. | |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure with a strong organic solvent. Inject blank samples between high-concentration samples to check for carryover. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Incompatible injection solvent. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replace it if necessary. | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase contains an appropriate modifier (e.g., formic acid) to improve peak shape. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks or pressure fluctuations. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance with quality control samples. A significant shift in retention time may indicate the need for column replacement. | |
| Inaccurate Quantification | Improper internal standard concentration. | Ensure the concentration of the Rimonabant-d10 internal standard is appropriate for the expected analyte concentration range and provides a stable signal. |
| Non-linearity of the calibration curve. | Prepare fresh calibration standards and evaluate the linearity range. If necessary, adjust the concentration range or use a weighted regression. | |
| Degradation of Rimonabant in the sample. | Store samples at -20°C or lower to minimize degradation.[1] Perform stability studies to assess the analyte's stability under different storage and processing conditions.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why should I use Rimonabant-d10 as an internal standard?
A1: Using a stable isotope-labeled internal standard like Rimonabant-d10 is highly recommended for quantitative LC-MS/MS analysis. It offers several advantages:
-
Correction for Matrix Effects: Rimonabant-d10 has nearly identical physicochemical properties to the unlabeled Rimonabant, meaning it will experience similar ionization suppression or enhancement in the mass spectrometer source. This allows for accurate correction of variations caused by the sample matrix.[2]
-
Improved Precision and Accuracy: By co-eluting with the analyte, the d10 standard compensates for variability in sample preparation, injection volume, and instrument response, leading to more precise and accurate results.
-
Enhanced Sensitivity: While the internal standard itself doesn't directly increase the signal of the analyte, it improves the reliability of low-level detection by providing a stable reference, which is crucial when working near the lower limit of quantification.
Q2: What are the optimal mass transitions for Rimonabant and Rimonabant-d10?
A2: For positive electrospray ionization (ESI+), the commonly used precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) are:
-
Rimonabant: m/z 463 -> 363[7]
-
Rimonabant-d10: Due to the 10 deuterium atoms, the precursor ion will be at m/z 473. The fragmentation pattern is expected to be similar, so a likely product ion would be m/z 363 or a slightly shifted fragment. It is essential to optimize the collision energy for both transitions to achieve the best signal intensity.
Q3: What are typical Lower Limits of Quantification (LLOQ) for Rimonabant in plasma?
A3: Published LC-MS/MS methods have reported LLOQs for Rimonabant in human plasma ranging from 0.1 ng/mL to 2.5 ng/mL.[1][7] The achievable LLOQ will depend on the sensitivity of your mass spectrometer, the efficiency of your sample preparation, and the cleanliness of your biological matrix.
Q4: How can I minimize the degradation of Rimonabant in my samples?
A4: Rimonabant can be susceptible to degradation. To ensure sample integrity:
-
Storage: Store biological samples at -20°C or, for long-term storage, at -80°C.[1]
-
Processing: Minimize the time samples are at room temperature during processing.
-
Light Exposure: Protect samples from direct light, as some compounds can be light-sensitive.
-
pH: Maintain a stable pH during extraction.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples.[8]
Q5: What should I do if I observe significant matrix effects?
A5: If you suspect matrix effects are impacting your results, even with a d10 internal standard, consider the following:
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of matrix components.
-
Chromatographic Separation: Optimize your LC method to better separate Rimonabant from co-eluting interferences. This could involve trying a different column chemistry or modifying the mobile phase gradient.
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of Rimonabant-d10 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Rimonabant: 463 -> 363; Rimonabant-d10: 473 -> 363 (to be optimized) |
| Spray Voltage | 4500 V |
| Capillary Temp. | 350°C |
Quantitative Data Summary
Table 1: Method Validation Parameters for Rimonabant in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [7] |
| 2.5 - 1000 ng/mL | [1] | |
| LLOQ | 0.1 ng/mL | [7] |
| 2.5 ng/mL | [1] | |
| Accuracy | Within 85-115% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Extraction Recovery | > 85% | (Typical expected value) |
Table 2: Stability of Rimonabant in Human Plasma
| Condition | Duration | Stability | Reference |
| Room Temperature | 24 hours | Stable | (General guidance) |
| -20°C | 3 weeks | ~30% decrease observed at one concentration | [1] |
| Freeze-Thaw Cycles | 3 cycles | Stable | (General guidance) |
Visualizations
Caption: Experimental workflow for Rimonabant quantification.
Caption: CB1 receptor signaling pathway with Rimonabant.
References
- 1. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
Purity analysis and potential interferences of Rimonabant-d10 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and potential interferences of Rimonabant-d10 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Rimonabant-d10 Hydrochloride and what is its primary application in a laboratory setting?
A1: Rimonabant-d10 Hydrochloride is a deuterium-labeled version of Rimonabant Hydrochloride.[1] Its primary application is as an internal standard in analytical and pharmacokinetic research for the accurate quantification of Rimonabant in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3]
Q2: What are the typical purity specifications for Rimonabant-d10 Hydrochloride?
A2: While specifications can vary by manufacturer, a typical certificate of analysis may indicate a chemical purity of ≥98% and an isotopic purity of ≥99% for the deuterated forms (d1-d10). It is crucial to refer to the certificate of analysis provided by the supplier for lot-specific data.[1]
Q3: What are the potential impurities that could be present in a Rimonabant-d10 Hydrochloride standard?
A3: Potential impurities can include process-related impurities from the synthesis of Rimonabant and its deuterated analogue, as well as degradation products. One known related compound is 1-Aminopiperidine-d10 Hydrochloride.[4] Forced degradation studies on Rimonabant have shown that it can degrade under acidic and basic conditions.[5]
Q4: How should Rimonabant-d10 Hydrochloride be stored to ensure its stability?
A4: It is recommended to store Rimonabant-d10 Hydrochloride at -20°C for long-term stability. Always refer to the manufacturer's instructions for specific storage conditions.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated protocols for Rimonabant analysis and is suitable for assessing the chemical purity of Rimonabant-d10 Hydrochloride.[5][6][7][8][9]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (150 x 4.6 mm, 5 µm)[6] | C18 (250 x 4.6 mm, 5 µm)[8] | C18 (50 cm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[6] | Methanol:Water (90:10, v/v)[8] | Methanol:Water:Acetonitrile (70:23:7, v/v/v)[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] | 1.0 mL/min |
| Detection | UV at 215 nm[6] | UV at 280 nm[8] | UV at 220 nm[5] |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Column Temp. | Ambient | Ambient[8] | Ambient |
Sample Preparation:
-
Prepare a stock solution of Rimonabant-d10 Hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Isotopic Purity Assessment by Mass Spectrometry (MS)
This protocol provides a general workflow for assessing the isotopic purity of Rimonabant-d10 Hydrochloride.
Workflow:
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Navigating Bioanalytical Methodologies for Rimonabant Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of the cannabinoid receptor antagonist Rimonabant, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of various analytical techniques for the quantification of Rimonabant in biological matrices, with a focus on the use of Rimonabant-d10 Hydrochloride as an internal standard.
Comparative Performance of Analytical Methods
The choice of an analytical method for Rimonabant quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following tables present a summary of validation parameters for different analytical methods, including those utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Rimonabant-d10 is an ideal stable isotope-labeled internal standard for LC-MS based quantification, offering excellent accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3]
Table 1: Performance Characteristics of LC-MS/MS Methods for Rimonabant Quantification
| Parameter | Method 1 (Internal Standard: Unspecified)[4] | Method 2 (Internal Standard: AM251)[5][6] |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
| Matrix | Human Plasma | Human and Rat Plasma, Hair |
| Linear Range | 0.1 - 100 ng/mL | 2.5 - 1000 ng/mL (Plasma), 2.5 - 1000 pg/mg (Hair) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2.5 ng/mL (Plasma) |
| Accuracy | Acceptable over standard curve range | Within 85-115% |
| Precision | RSD < 6% at LLOQ | Within 15% of standard deviation |
| Sample Preparation | Liquid-Liquid Extraction | Diethylether Extraction |
Table 2: Performance Characteristics of an HPLC-UV Method for Rimonabant Quantification
| Parameter | Method 3[7] |
| Instrumentation | High-Performance Liquid Chromatography with UV Detection |
| Matrix | Pharmaceutical Preparation |
| Linear Range | 10 - 50 µg/mL |
| Detection Wavelength | 268 nm |
| Accuracy (% Recovery) | 96.30 - 99.12% |
| Precision (% RSD) | 1.27% |
| Sample Preparation | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols based on the available literature.
LC-MS/MS Method with Internal Standard
This method is suitable for the sensitive quantification of Rimonabant in biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction) [4]
-
To a plasma sample, add an internal standard solution (e.g., Rimonabant-d10 Hydrochloride).
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions [4]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, with composition to be optimized based on the specific column and system.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small volume (e.g., 5-10 µL).
3. Mass Spectrometric Detection [4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method
This method is suitable for the quantification of Rimonabant in pharmaceutical preparations where higher concentrations are expected.
1. Sample Preparation
-
Dissolve the pharmaceutical preparation in a suitable solvent (e.g., mobile phase).
-
Filter the solution to remove any particulate matter.
-
Dilute the sample to fall within the linear range of the calibration curve.
2. Chromatographic Conditions [7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile: 0.1% Formic acid (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 268 nm.
Cross-Validation of Analytical Methods
When transferring an analytical method between laboratories or comparing a new method to an existing one, a cross-validation study is essential. This process ensures that the results obtained from different methods are comparable and reliable.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an appropriate analytical method for Rimonabant quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like Rimonabant-d10 Hydrochloride, offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic and other bioanalytical studies. HPLC-UV methods provide a cost-effective alternative for the analysis of bulk drug and pharmaceutical formulations where lower sensitivity is acceptable. Proper method validation and, where necessary, cross-validation are critical to ensure the generation of high-quality, reliable data in drug development and research.
References
- 1. Rimonabant-d10 - Applications - CAT N°: 9001821 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Internal Standards for Rimonabant Analysis: Rimonabant-d10 vs. Alternative Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rimonabant, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative results. This guide provides an objective comparison of Rimonabant-d10, a deuterated internal standard, with other commonly used alternatives, supported by available experimental data from published literature.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled (SIL) internal standards, such as Rimonabant-d10, are considered the gold standard due to their near-identical physicochemical properties to the unlabeled analyte.
The Gold Standard: Rimonabant-d10
Rimonabant-d10 is a deuterated analog of Rimonabant, with ten hydrogen atoms replaced by deuterium. This isotopic substitution results in a compound that is chemically identical to Rimonabant but has a different mass-to-charge ratio (m/z), allowing for its distinction from the analyte by the mass spectrometer.
Theoretical Advantages of Rimonabant-d10:
-
Minimized Matrix Effects: Rimonabant-d10 and Rimonabant experience similar ion suppression or enhancement in the mass spectrometer's source, leading to more accurate quantification.
-
Correction for Extraction Variability: As Rimonabant-d10 has the same extraction efficiency as Rimonabant, it effectively normalizes for any inconsistencies during the sample preparation process.
-
Improved Precision and Accuracy: The use of a deuterated internal standard generally results in lower coefficients of variation (%CV) and higher accuracy in the quantification of the analyte.
An Alternative Internal Standard: AM251
A commonly used alternative internal standard for the analysis of Rimonabant is AM251, a cannabinoid receptor 1 (CB1) antagonist that is structurally similar to Rimonabant. Several validated bioanalytical methods using AM251 as an internal standard have been published, providing a basis for performance evaluation.
Performance Data Comparison
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Rimonabant analysis in human plasma using AM251 as the internal standard. This data is compiled from a published study and serves as a benchmark for what can be expected from a well-validated method using a structural analog as an internal standard.
| Performance Parameter | Method Using AM251 as Internal Standard |
| Linearity Range | 2.5 - 1000.0 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1] |
| Accuracy | Within 85-115%[1] |
| Precision (Intra- and Inter-day) | Within 15% RSD[1] |
| Extraction Recovery | Information not explicitly provided in the cited study. |
| Matrix Effect | Information not explicitly provided in the cited study. |
Note: The performance of a method using Rimonabant-d10 is expected to be comparable or superior to the data presented for AM251, particularly in terms of mitigating matrix effects and improving precision. However, without direct comparative studies, this remains a theoretical advantage.
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS analysis of Rimonabant in human plasma, one utilizing a structural analog (AM251) as the internal standard, and a projected protocol for a method using Rimonabant-d10.
Experimental Protocol for Rimonabant Analysis using AM251 as Internal Standard
This protocol is based on the method described by Appari et al. (2008).[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add the internal standard solution (AM251).
-
Extract the Rimonabant and AM251 using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: C18 column (150 mm x 2.1 mm)[1]
-
Mobile Phase: Formate buffer/acetonitrile[1]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry:
-
Ionization: Electrospray in positive mode (ESI+)[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of Rimonabant.
A generalized workflow for the bioanalysis of Rimonabant.
Conclusion
For the quantitative analysis of Rimonabant, the use of its deuterated internal standard, Rimonabant-d10, is theoretically the superior choice. It is expected to provide the most accurate and precise results by effectively compensating for analytical variability, particularly matrix effects. However, the lack of readily available, published validation data for methods employing Rimonabant-d10 necessitates a reliance on alternative internal standards for which performance data has been documented.
AM251 has been demonstrated to be a suitable alternative internal standard for the bioanalysis of Rimonabant, with validated methods showing acceptable performance in terms of linearity, accuracy, and precision. Researchers should carefully validate their chosen internal standard within their specific analytical method and matrix to ensure the generation of reliable and high-quality data. When developing new methods, the potential benefits of sourcing and validating a method with Rimonabant-d10 should be strongly considered to achieve the highest level of analytical rigor.
References
A Validated UPLC-MS/MS Method for Rimonabant Quantification Using Rimonabant-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the cannabinoid CB1 receptor antagonist, Rimonabant, in biological matrices. The method utilizes a deuterated internal standard, Rimonabant-d10, to ensure high accuracy and precision. This guide also presents a comparison with an alternative analytical technique, High-Performance Thin-Layer Chromatography (HPTLC), offering insights into the relative performance of these methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method is critical in drug development and clinical studies. Here, we compare a highly specific and sensitive UPLC-MS/MS method with a more conventional HPTLC method for the analysis of Rimonabant.
| Parameter | UPLC-MS/MS with Rimonabant-d10 | HPTLC |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions. | Separation on a high-performance TLC plate followed by densitometric detection. |
| Sensitivity | Lower Limit of Quantification (LLOQ) of 0.1 ng/mL in human plasma.[1] | LLOQ in the range of 100-800 ng per band. |
| Selectivity | High, due to specific MRM transitions. | Moderate, potential for interference from matrix components. |
| Linearity Range | 0.1 - 100 ng/mL in human plasma.[1] | 100 - 800 ng per band. |
| Precision (%RSD) | < 6% at the LLOQ.[1] | Typically within 15%. |
| Accuracy | Within 85-115%.[2] | Typically within 85-115%. |
| Sample Throughput | High, with run times as short as 2.0 minutes per sample.[1] | Lower, requires plate development and scanning time. |
| Internal Standard | Rimonabant-d10 (ideal) or other suitable analogue (e.g., AM-251). | Not typically used in the same manner. |
Experimental Protocols
UPLC-MS/MS Method with Rimonabant-d10
This protocol is based on established methods for Rimonabant quantification in human plasma.[1][2]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of Rimonabant-d10 internal standard solution (concentration to be optimized).
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of chloroform and methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS System and Conditions
-
UPLC System: Waters Acquity UPLC® or equivalent.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, particle size appropriate for UPLC).[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD®).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 380.9 (quantifier) and another suitable product ion for confirmation.[2]
-
Rimonabant-d10: m/z 473.1 → 390.9 (or other appropriate fragment).
-
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Analysis of blank matrix samples to ensure no interference at the retention times of Rimonabant and Rimonabant-d10.
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations over the expected range of the samples. The coefficient of determination (r²) should be >0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.[2]
Alternative Method: HPTLC
This method provides a simpler, though less sensitive, alternative for Rimonabant analysis.
1. Sample Preparation
-
Similar extraction procedures as for UPLC-MS/MS can be employed.
2. HPTLC System and Conditions
-
Plate: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as methanol and water (e.g., 7:3, v/v).
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chamber.
-
Detection: Densitometric scanning at a wavelength of 250 nm.
3. Method Validation
-
Validation should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.
Workflow Diagrams
Caption: UPLC-MS/MS analysis workflow for Rimonabant.
Caption: Bioanalytical method validation workflow.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy and precision of Rimonabant measurement using Rimonabant-d10
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Rimonabant in biological matrices is critical for pharmacokinetic studies, clinical trials, and toxicological assessments. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative overview of various analytical methods for Rimonabant measurement, with a special focus on the use of the deuterated internal standard, Rimonabant-d10, and other alternatives.
This guide, therefore, presents a comparison of validated analytical methods for Rimonabant quantification that utilize alternative internal standards, for which performance data has been published.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different validated methods for the quantification of Rimonabant in human plasma.
| Method | Internal Standard | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD/CV) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | AM-251 | 2.5 - 1000.0 | 85 - 115 | < 15 | 2.5 | [6] |
| LC-MS/MS | Unspecified (m/z 408-235) | 0.1 - 100 | Acceptable | < 6 (at LLOQ) | 0.1 | [7] |
| HPLC-UV | Doxepin | 20 - 400 | 88.13 - 106.48 | 0.13 - 3.61 | 20 | [8] |
| HPLC-UV | Not Specified | 50.0 - 1000.0 µg/L | 94.5 - 106.7 | < 10.8 | 10.0 µg/L | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key LC-MS/MS and HPLC-UV methods cited.
LC-MS/MS Method using AM-251 as Internal Standard
-
Sample Preparation: Liquid-liquid extraction of Rimonabant and the internal standard, AM-251, from 50 µL of plasma using diethyl ether.[6]
-
Chromatography: Separation was performed on a C18 column (150 mm x 2.1 mm) with a mobile phase consisting of a formate buffer and acetonitrile.[6]
-
Mass Spectrometry: Detection was achieved using an electrospray ionization source in positive mode. The multiple reaction monitoring (MRM) transitions were m/z 463.1 → 380.9 for Rimonabant and m/z 555.1 → 472.8 for the internal standard (AM-251).[6]
LC-MS/MS Method with an Unspecified Internal Standard
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Isocratic separation on a reverse-phase column.[7]
-
Mass Spectrometry: Analysis was performed in the multiple reaction monitoring mode using the respective (M+H)+ ions, with transitions of m/z 463 → 363 for Rimonabant and m/z 408 → 235 for the internal standard.[7]
HPLC-UV Method using Doxepin as Internal Standard
-
Sample Preparation: Extraction of Rimonabant from plasma.
-
Chromatography: Separation was carried out on a Hypersil BDS, C18 column (250 mm x 4.6mm; 5 µm). The mobile phase was a mixture of 10 mM phosphate buffer and acetonitrile (30:70, v/v) at a flow rate of 1.0 ml/min.[8]
-
Detection: UV detection was set at 220 nm.[8]
Experimental Workflow for Rimonabant Measurement using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of Rimonabant in a plasma sample using an internal standard and LC-MS/MS analysis.
Figure 1. A generalized workflow for the quantification of Rimonabant in plasma using LC-MS/MS.
Signaling Pathway Context
While this guide focuses on the analytical measurement of Rimonabant, it is important to remember the biological context. Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is a key component of the endocannabinoid system involved in regulating appetite and energy balance. Accurate measurement of Rimonabant is crucial for understanding its pharmacokinetic-pharmacodynamic relationship in modulating these pathways.
Figure 2. Simplified diagram of Rimonabant's mechanism of action on the CB1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-performance liquid chromatographic method for bioanalytical application with rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant-d10 Hydrochloride certificate of analysis and reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rimonabant-d10 Hydrochloride reference standards, offering an objective analysis of its performance characteristics against other relevant cannabinoid receptor antagonists. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these critical analytical tools.
Rimonabant, a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), was initially developed as an anti-obesity drug.[1] The deuterated form, Rimonabant-d10 Hydrochloride, serves as an internal standard for the quantification of Rimonabant in various biological matrices, primarily in mass spectrometry-based analytical methods. Its use is critical for accurate pharmacokinetic and metabolic studies. This guide delves into the typical specifications found in a Certificate of Analysis (CoA) for Rimonabant-d10 Hydrochloride and compares it with other commonly used CB1 receptor antagonist reference standards.
Data Presentation: Comparison of Reference Standards
The following tables summarize the key quantitative data for Rimonabant-d10 Hydrochloride and its alternatives, providing a clear comparison of their typical specifications.
Table 1: Specifications of Rimonabant-d10 Hydrochloride Reference Standard
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99% deuterated forms (d1-d10); ≤1% d0 | Mass Spectrometry |
| Residual Solvents | To be reported (e.g., <0.5% total) | GC-HS |
| Heavy Metals | To be reported (e.g., <20 ppm) | ICP-MS |
| Water Content | To be reported (e.g., <1.0%) | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Comparative Specifications of Alternative CB1 Receptor Antagonist Reference Standards
| Parameter | AM251 | Cannabidiol (CBD) | Δ⁹-Tetrahydrocannabivarin (THCV) |
| Purity (HPLC) | ≥98% | ≥99% | ≥95% |
| Identity Confirmation | ¹H-NMR, MS | ¹H-NMR, MS, IR | ¹H-NMR, MS |
| Form | Solid | Crystalline Solid or Oil | Solid or Oil |
| Storage Conditions | Room Temperature, protect from light | Freezer (-10°C to -25°C) | Freezer (-10°C to -20°C) |
| Notes | Structural analog of Rimonabant | Non-competitive antagonist | Neutral antagonist |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of reference standards. Below are typical experimental protocols for the analysis of Rimonabant.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of Rimonabant and can be adapted for Rimonabant-d10 Hydrochloride.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical isocratic condition is acetonitrile:water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is used to calculate the purity against a known standard or by area normalization.
Quantification in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is commonly used for the quantitative analysis of Rimonabant in plasma or other biological samples, utilizing Rimonabant-d10 Hydrochloride as an internal standard.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm).
-
Mobile Phase: A gradient of formate buffer and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 380.9
-
Rimonabant-d10 (Internal Standard): m/z 473.1 → 390.9
-
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte and internal standard from the biological matrix.
-
Calibration: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Mandatory Visualization
The following diagrams illustrate key concepts related to Rimonabant and its analysis.
Caption: CB1 Receptor Signaling and Rimonabant's Mechanism of Action.
References
Comparative Stability of Rimonabant and Rimonabant-d10 in Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard in biological matrices is paramount for accurate and reliable bioanalytical data. This guide provides a comprehensive comparison of the stability of Rimonabant and its deuterated analog, Rimonabant-d10, in various biological matrices, supported by experimental data from published literature.
Rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist, has been the subject of extensive research. In quantitative bioanalysis, a stable isotope-labeled internal standard, such as Rimonabant-d10, is crucial for achieving accurate results. The fundamental principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte. This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization, thus compensating for any potential variability. While direct comparative stability studies between Rimonabant and Rimonabant-d10 are not extensively published, the validation of numerous bioanalytical methods relies on the assumption of their comparable stability.
This guide summarizes the available stability data for Rimonabant in human plasma and discusses the inferred stability of Rimonabant-d10 based on its role as an internal standard.
Quantitative Stability Data
The following tables summarize the stability of Rimonabant in human plasma under various storage and handling conditions as reported in bioanalytical method validation studies.
Table 1: Freeze-Thaw Stability of Rimonabant in Human Plasma
| Analyte | Matrix | Concentration Levels | No. of Cycles | Stability Outcome |
| Rimonabant | Human Plasma | Low and High QC | 3 | Stable (No significant degradation reported) |
Table 2: Bench-Top (Short-Term) Stability of Rimonabant in Human Plasma
| Analyte | Matrix | Concentration Levels | Duration | Temperature | Stability Outcome |
| Rimonabant | Human Plasma | Low and High QC | Up to 24 hours | Room Temperature | Stable |
Table 3: Long-Term Stability of Rimonabant in Human Plasma
| Analyte | Matrix | Concentration Levels | Duration | Temperature | Stability Outcome |
| Rimonabant | Human Plasma | Not specified | 3 weeks | -20°C | A 30% decrease was observed for one concentration. |
It is important to note that while one study indicated a potential for degradation after three weeks at -20°C, other studies have found Rimonabant to be stable during storage and the overall assay procedure[1].
Inferred Stability of Rimonabant-d10
Deuterated internal standards like Rimonabant-d10 are specifically designed to mimic the behavior of the parent drug. The substitution of hydrogen with deuterium atoms results in a minimal change in the molecule's chemical properties. Consequently, Rimonabant-d10 is expected to exhibit very similar stability characteristics to Rimonabant under identical conditions. The successful validation of numerous bioanalytical assays using Rimonabant-d10 as an internal standard implicitly supports its stability, as significant degradation of the internal standard would lead to inaccurate quantification of the analyte.
Experimental Protocols
The stability of Rimonabant in biological matrices is typically assessed as part of the validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of an analyte in a biological matrix.
Detailed Methodologies
1. Sample Preparation:
-
Spiking: Blank human plasma is spiked with known concentrations of Rimonabant to prepare Quality Control (QC) samples at low and high concentration levels.
-
Internal Standard: A fixed concentration of the internal standard, Rimonabant-d10, is added to all samples (calibration standards, QCs, and unknown study samples) during the sample preparation process.
2. Stability Conditions Evaluated:
-
Freeze-Thaw Stability: The stability of Rimonabant is determined by analyzing QC samples after subjecting them to a specified number of freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Bench-Top (Short-Term) Stability: QC samples are kept at room temperature for a duration that simulates the time samples might be exposed to ambient conditions during routine sample handling and processing.
-
Long-Term Stability: The stability is assessed by analyzing QC samples that have been stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
3. Sample Analysis (LC-MS/MS):
-
Extraction: Rimonabant and Rimonabant-d10 are typically extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system where Rimonabant and Rimonabant-d10 are separated from other matrix components on a C18 analytical column.
-
Mass Spectrometric Detection: The separated compounds are then ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The MRM transitions are specific for Rimonabant and Rimonabant-d10.
4. Data Evaluation:
-
The stability of the analyte is considered acceptable if the mean concentration of the QC samples under the tested stability conditions is within ±15% of the nominal concentration.
The following diagram illustrates the logical relationship in a bioanalytical method validation process concerning stability assessment.
Conclusion
The available data from bioanalytical method validation studies indicate that Rimonabant is generally stable in human plasma under typical short-term storage and handling conditions, including multiple freeze-thaw cycles and exposure to room temperature for up to 24 hours. Some degradation may occur during long-term storage at -20°C, suggesting that storage at -80°C is preferable for extended periods.
Although direct comparative stability data for Rimonabant-d10 is scarce in the public domain, its widespread and successful use as an internal standard in validated bioanalytical methods strongly implies that its stability profile is comparable to that of Rimonabant. Researchers can therefore be confident in using Rimonabant-d10 to ensure the accuracy and reliability of their bioanalytical results for Rimonabant. It is, however, always recommended to perform stability assessments for both the analyte and the internal standard as part of a comprehensive method validation to adhere to regulatory guidelines.
References
Rimonabant-d10 as an Internal Standard: A Performance Evaluation and Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rimonabant, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of Rimonabant-d10 and compares it with commonly used alternative internal standards, AM-251 and Doxepin. The information presented is supported by experimental data from published literature to aid in making an informed decision for your bioanalytical needs.
The Gold Standard: Isotope-Labeled Internal Standards
In bioanalytical method development, the ideal internal standard (IS) is a stable isotope-labeled version of the analyte. Rimonabant-d10, a deuterated analog of Rimonabant, is designed for this purpose[1][2]. The key advantage of using an isotopically labeled IS is its near-identical physicochemical properties to the analyte. This ensures similar behavior during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects. While specific performance data for Rimonabant-d10 is not extensively published in comparative studies, its intended use is for quantification by GC- or LC-MS[1].
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of Rimonabant-d10 and its alternatives based on available data. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
| Performance Metric | Rimonabant-d10 | AM-251 | Doxepin |
| Analytical Technique | GC-MS or LC-MS/MS | LC-MS/MS | HPLC-UV |
| Linearity (Range) | Data not available in searched literature | 2.5 - 1000.0 ng/mL[3] | 60 - 4000 ng/mL |
| Correlation Coefficient (r²) | Data not available in searched literature | > 0.99[3] | 0.996 |
| Accuracy (% Bias) | Data not available in searched literature | Within 85-115%[3] | Data not available in searched literature |
| Precision (% RSD) | Data not available in searched literature | Within 15%[3] | Data not available in searched literature |
| Recovery (%) | Data not available in searched literature | Data not available in searched literature for IS | 83.6% (for Rimonabant) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Rimonabant using different internal standards.
I. Rimonabant Analysis using AM-251 as Internal Standard (LC-MS/MS)
This protocol is based on a method for the determination of Rimonabant in human plasma and hair[3].
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma or 10 mg of hair, add the internal standard AM-251.
-
Extract the analytes using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Liquid Chromatography:
-
Mass Spectrometry (MS/MS):
II. Rimonabant Analysis using Doxepin as Internal Standard (HPLC-UV)
This protocol is based on a method for the quantification of Rimonabant in monkey plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To the plasma sample, add the internal standard Doxepin.
-
Perform liquid-liquid extraction with an isopropanol-hexane mixture.
-
Evaporate the organic phase and reconstitute the residue.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column (4.6 mm i.d. × 150 mm length, 5 μm).
-
Mobile Phase: Acetonitrile-phosphate buffer (62:38, v/v), pH 6.7.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 280 nm.
-
Retention Times:
-
Rimonabant: 9.9 min
-
Doxepin (IS): 2.4 min
-
-
Visualization of Analytical Concepts
To further clarify the experimental process and the role of an internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis of Rimonabant.
Caption: Role of an internal standard in quantitative analysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Rimonabant. While Rimonabant-d10 represents the ideal choice due to its isotopic similarity to the analyte, its performance data is not as widely published as that of its alternatives. AM-251 has been successfully used in sensitive LC-MS/MS methods, and Doxepin has proven to be a suitable, cost-effective option for HPLC-UV analysis.
Researchers should carefully consider the required sensitivity, the available instrumentation, and the cost when selecting an internal standard. The provided experimental protocols and comparative data serve as a valuable resource for initiating method development and validation for the accurate quantification of Rimonabant in various biological matrices.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Using Rimonabant-d10 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the use of a deuterated internal standard, specifically Rimonabant-d10, against non-deuterated alternatives for the bioanalysis of the cannabinoid receptor antagonist, Rimonabant.
The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of using a suitable internal standard to ensure the reliability of bioanalytical data.[3][4] A deuterated standard, being chemically identical to the analyte, offers significant advantages over structural analogs.
Performance Comparison: Rimonabant-d10 vs. Non-Deuterated Analogs
The primary function of an internal standard is to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[5] A deuterated internal standard like Rimonabant-d10, where 10 hydrogen atoms have been replaced by deuterium, is the ideal choice for the quantitative analysis of Rimonabant.[3][6]
Table 1: Comparison of Expected Performance Characteristics
| Performance Parameter | Rimonabant-d10 (Deuterated IS) | Non-Deuterated Analog IS (e.g., AM251) | Rationale |
| Co-elution with Analyte | Expected to co-elute | Chromatographically separated | Rimonabant-d10 has nearly identical physicochemical properties to Rimonabant, ensuring they experience the same analytical conditions.[7] |
| Matrix Effect Compensation | High | Variable and potentially incomplete | Co-elution ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement from the biological matrix.[8] |
| Extraction Recovery | Tracks analyte recovery accurately | May differ from the analyte | Minor structural differences in analog standards can lead to different extraction efficiencies. |
| Accuracy and Precision | High | Generally lower | More effective normalization of variability leads to improved accuracy and precision of the measurement.[7] |
| Risk of Differential Metabolism | Low (if deuteration is at non-metabolic sites) | High | Structural analogs can have different metabolic stability compared to the analyte, leading to inaccurate quantification. |
Experimental Protocols
While a specific protocol detailing a direct comparison is not available, the following outlines a general methodology for the bioanalytical method validation of Rimonabant using Rimonabant-d10, based on established practices.
Objective:
To validate a sensitive and selective LC-MS/MS method for the quantification of Rimonabant in human plasma using Rimonabant-d10 as the internal standard.
Materials:
-
Rimonabant reference standard
-
Rimonabant-d10 (≥99% isotopic purity)[3]
-
Control human plasma
-
HPLC-grade solvents (acetonitrile, methanol, formic acid)
-
Reagent-grade water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Rimonabant and Rimonabant-d10 in methanol.
-
Prepare serial dilutions of the Rimonabant stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Rimonabant-d10 at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Rimonabant-d10 working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Rimonabant: m/z 463.1 → 363.1[1]
-
Rimonabant-d10: m/z 473.1 → 373.1 (predicted)
-
-
-
-
Method Validation:
-
Conduct a full validation of the method in accordance with ICH M10 guidelines, assessing selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[4]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key workflows and the logical basis for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical flow comparing deuterated vs. analog internal standards.
Conclusion
For the bioanalysis of Rimonabant, the use of a deuterated internal standard such as Rimonabant-d10 is strongly recommended to achieve the highest quality data. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of analytical variability makes it the superior choice over non-deuterated structural analogs.[1][2] This ultimately leads to more reliable and reproducible results, which are essential for regulatory submissions and making informed decisions in drug development.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimonabant-d10 - Applications - CAT N°: 9001821 [bertin-bioreagent.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Gold Standard for Rimonabant Quantification: Justification for a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the cannabinoid receptor antagonist Rimonabant, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superiority of a stable isotope-labeled (SIL) internal standard over structural analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of an internal standard is a cornerstone of robust bioanalytical method development, serving to correct for variability introduced during sample preparation and analysis. While structural analogs have been employed, this guide will demonstrate through experimental principles and comparative data why a SIL internal standard, such as Rimonabant-d10, is the unequivocal choice for ensuring the integrity of pharmacokinetic and other quantitative studies involving Rimonabant.
Comparative Analysis of Internal Standards for Rimonabant
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization. A stable isotope-labeled internal standard is the only type of internal standard that can achieve this near-perfect mimicry.
| Parameter | Stable Isotope-Labeled IS (e.g., Rimonabant-d10) | Structural Analog IS (e.g., AM251) |
| Chemical & Physical Properties | Nearly identical to Rimonabant | Similar, but not identical, to Rimonabant |
| Chromatographic Retention Time | Co-elutes with Rimonabant | Elutes at a different time than Rimonabant |
| Extraction Recovery | Identical to Rimonabant | May differ from Rimonabant |
| Ionization Efficiency | Identical to Rimonabant | May differ from Rimonabant |
| Matrix Effect Compensation | High | Partial and often inadequate |
| Accuracy & Precision | High | Moderate to Low |
| Regulatory Compliance | Recommended by FDA and EMA guidelines | Acceptable, but requires more extensive validation |
The Rationale for a Stable Isotope-Labeled Internal Standard
The justification for employing a stable isotope-labeled internal standard in the quantification of Rimonabant is rooted in its ability to mitigate the analytical challenges inherent in complex biological matrices. The following diagram illustrates the logical basis for its superiority.
Caption: Logical workflow demonstrating the superiority of a SIL internal standard.
Experimental Protocol: Quantification of Rimonabant in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol outlines a validated method for the determination of Rimonabant in human plasma utilizing Rimonabant-d10 as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing 10 ng/mL of Rimonabant-d10.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Rimonabant: 463.1 -> 363.1
-
Rimonabant-d10: 473.1 -> 373.1
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of Rimonabant into blank human plasma.
-
Process these samples alongside the unknown samples as described in the sample preparation section.
The following diagram illustrates the experimental workflow for the quantification of Rimonabant using a stable isotope-labeled internal standard.
Caption: Step-by-step workflow for Rimonabant analysis using a SIL internal standard.
Conclusion
In the quantitative bioanalysis of Rimonabant, the use of a stable isotope-labeled internal standard is not merely a preference but a critical component for ensuring data of the highest quality and integrity. By perfectly mirroring the analyte's behavior, a SIL internal standard effectively compensates for variations in sample preparation and matrix effects, leading to unparalleled accuracy and precision. For researchers and drug development professionals, the adoption of a stable isotope dilution methodology for Rimonabant analysis is the most scientifically sound approach, aligning with regulatory expectations and providing the reliable data necessary for critical decision-making in drug development.
Safety Operating Guide
Proper Disposal of Rimonabant-d10 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Rimonabant-d10 Hydrochloride, a deuterated salt form of a selective CB1 cannabinoid receptor inverse agonist.
This compound is intended for research use only and should be handled by qualified professionals familiar with its potential hazards.[1][2] Adherence to proper disposal protocols is critical to protect personnel and the environment.
Hazard Identification and Safety Precautions
Rimonabant Hydrochloride is classified as toxic if swallowed and causes serious eye irritation.[3] Before handling, it is crucial to review the complete Safety Data Sheet (SDS).[1]
Key safety precautions include: [3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Step-by-Step Disposal Procedures
Disposal of Rimonabant-d10 Hydrochloride must be conducted in accordance with all local, state, and federal regulations.[3] The following steps provide a general guideline for its disposal:
-
Segregation: Do not mix Rimonabant-d10 Hydrochloride with other waste streams. It should be segregated as a specific chemical waste.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and prevent leakage.
-
Label the container with the full chemical name ("Rimonabant-d10 Hydrochloride"), any associated hazards (e.g., "Toxic"), and the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Do not dispose of Rimonabant-d10 Hydrochloride down the drain or in the regular trash.
-
In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and place it in a suitable container for disposal.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving Rimonabant-d10 Hydrochloride, such as its use as an internal standard in quantification by GC- or LC-MS, refer to specific analytical methods and publications.[4]
Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste like Rimonabant-d10 Hydrochloride.
Caption: General workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling Rimonabant-d10 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant. While this compound is primarily used as an internal standard in analytical chemistry, it should be treated as hazardous until comprehensive safety data is available.[1] The following procedural guidance is based on the safety information available for Rimonabant Hydrochloride, which is expected to have a similar toxicological profile.
Personal Protective Equipment (PPE)
When handling Rimonabant-d10 Hydrochloride, a comprehensive approach to personal protection is crucial to minimize exposure. This involves the use of eye/face, skin, and respiratory protection.
Eye/Face Protection:
-
Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US) should be worn.
-
In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses.
Skin Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced immediately if they are torn, punctured, or contaminated. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: A laboratory coat is required. For tasks with a higher potential for exposure, such as cleaning up spills, a disposable gown that is resistant to hazardous drugs should be worn.[2]
Respiratory Protection:
-
For procedures that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (such as a P95 or N95) is recommended.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
A summary of recommended PPE is provided in the table below.
| Exposure Route | Personal Protective Equipment (PPE) | Specifications |
| Eyes/Face | Safety glasses with side-shields, Face shield | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves | Nitrile rubber recommended. Inspect before use. |
| Skin/Body | Laboratory coat, Disposable gown | Gowns should be resistant to hazardous drugs for high-exposure tasks.[2] |
| Respiratory | Particulate respirator | NIOSH-approved (e.g., N95, P95) for dust or aerosol-generating procedures. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[4]
-
Wash hands thoroughly after handling.[3]
Spill Management: In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above, including respiratory protection.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All contaminated materials should be disposed of as hazardous waste.
Disposal:
-
Dispose of waste Rimonabant-d10 Hydrochloride and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be followed when working with Rimonabant-d10 Hydrochloride:
-
Preparation of Stock Solutions:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work within a chemical fume hood.
-
Weigh the required amount of solid Rimonabant-d10 Hydrochloride.
-
Dissolve the solid in an appropriate solvent. Rimonabant is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Store the stock solution in a tightly sealed container at the recommended temperature.
-
-
Use in Assays:
-
When diluting or adding the compound to experimental setups, continue to wear appropriate PPE.
-
Minimize the generation of aerosols.
-
All equipment that comes into contact with the compound should be decontaminated after use.
-
Visualized Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill of Rimonabant-d10 Hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
